Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Boc-D-Lysine(ip/cbz) – Properties, Stability, and Application in Peptide Synthesis
Executive Summary
Boc-D-lysine(ip/cbz) (CAS: 135101-22-3), chemically defined as
-tert-butoxycarbonyl--isopropyl--benzyloxycarbonyl-D-lysine , is a specialized amino acid building block.[1][2] It is primarily employed in the synthesis of protease-resistant peptide therapeutics, such as LHRH antagonists (e.g., Antide) and Substance P antagonists (e.g., Spantide II).
This guide details the physicochemical properties, stability profile, and experimental protocols for utilizing this residue to introduce
-isopropyl-D-lysine moieties into peptide backbones—a critical modification for enhancing metabolic stability and pharmacological potency.
Chemical Identity & Physicochemical Properties
The notation "ip/cbz" refers to the dual modification of the lysine side chain: alkylation with an isopropyl (ip) group and protection with a benzyloxycarbonyl (Cbz/Z) group.
Structural Specifications
Property
Specification
Chemical Name
-Boc--isopropyl--benzyloxycarbonyl-D-lysine
Common Notation
Boc-D-Lys(iPr,Z)-OH
CAS Number
135101-22-3
Molecular Formula
Molecular Weight
422.52 g/mol
Chirality
D-Enantiomer
Physical Properties
Appearance: White to off-white crystalline powder.[1][2]
The stability of Boc-D-Lys(iPr,Z)-OH is dictated by the orthogonality of its protecting groups. The
-Boc group is acid-labile, while the -Z group provides robust protection for the secondary amine against TFA, preventing premature side-chain deprotection.
Thermal & Hydrolytic Stability
Solid State: Stable for >2 years at -20°C when desiccated.
Solution State (DMF/DCM): Stable for 24–48 hours at room temperature. Avoid prolonged exposure to bases (e.g., piperidine) which may cause slow racemization, although Boc-amino acids are generally resistant to base-induced racemization compared to activated esters.
Acid Sensitivity:
TFA (Trifluoroacetic acid): Rapidly removes the
-Boc group. The -Z group remains intact.
HF (Hydrogen Fluoride): Cleaves the
-Z group, releasing the free -isopropyl amine.
Storage Recommendations
To maintain integrity and prevent hydrolysis or carbamate decomposition:
Temperature: Store at -20°C long-term; 2–8°C for active use.
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation.
Moisture: Highly hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Application in Peptide Synthesis
Strategic Rationale: N-Alkylation
The incorporation of
-isopropyl-D-lysine serves two pivotal roles in drug design:
Proteolytic Resistance: The bulky isopropyl group on the side chain amine hinders trypsin-like enzymatic cleavage.
Conformational Constraint: The D-configuration combined with the bulky side chain restricts the conformational space of the peptide, often locking it into a bioactive secondary structure (e.g.,
-turn).
Synthesis Workflow (Boc Chemistry)
This building block is designed for Boc Solid-Phase Peptide Synthesis (SPPS) .
Coupling: The
-amine is coupled to the growing chain.
-Deprotection: TFA removes the Boc group to allow chain elongation.
Side Chain Fate: The Z group protects the secondary isopropyl amine throughout synthesis.[3]
Final Cleavage: HF treatment simultaneously cleaves the peptide from the resin and removes the Z group, yielding the desired
-isopropyl-D-lysine residue.
Figure 1: Boc SPPS workflow for incorporating D-Lys(iPr) residues. Note the orthogonality of the Z group to TFA, ensuring the side chain remains protected until the final HF cleavage.
Experimental Protocols
Activation and Coupling
Due to the steric bulk of the side chain, standard coupling protocols are effective, but reaction times may need optimization.
Reagents:
Activator: HBTU/DIEA or DIC/HOBt.
Solvent: DMF (Anhydrous).
Protocol:
Dissolution: Dissolve Boc-D-Lys(iPr,Z)-OH (3.0 eq relative to resin loading) in DMF.
Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Activate for 2–3 minutes.
Coupling: Transfer the activated solution to the resin-bound amine. Shake at room temperature for 1–2 hours .
Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin). If the test is positive (blue), perform a double coupling.
Deprotection & Cleavage
Step A:
-Amino Deprotection (Boc Removal)
Wash resin with DCM.
Treat with 50% TFA in DCM (containing 0.5% anisole as scavenger) for 1 minute (pre-wash).
Treat with fresh 50% TFA/DCM for 20–30 minutes .
Wash extensively with DCM and DMF.
Step B: Final Cleavage (Side Chain Z Removal)
Caution: This step requires a specialized HF apparatus.
Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, anisole).
Conditions: 0°C for 60 minutes.
Mechanism: HF cleaves the benzyl carbamate (Z), releasing the secondary amine (
) and generating benzyl fluoride/cation byproducts (scavenged by p-cresol).
References
Ljungqvist, A., et al. (1988). "Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity." Proceedings of the National Academy of Sciences, 85(21), 8236-8240.
GuideChem. (2025). "BOC-D-LYSINE(IP/CBZ) CAS: 135101-22-3 Properties and Suppliers."
Technical Clarification on Nomenclature:
The designation "ip/cbz" in commercial catalogs (e.g., CAS 135101-22-3) specifically refers to the isopropyl ester (ip) of the benzyloxycarbonyl (cbz/Z) protected lysine.[1]
This guide prioritizes the Copper(II) Chelation Strategy . This is the industrial "gold standard" for orthogonal lysine protection, ensuring high regioselectivity for the
-amine without requiring complex purification of isomers.[1]
Part 1: Retrosynthetic Analysis & Strategy
To synthesize Boc-D-Lys(Z)-OiPr , we must first construct the orthogonally protected acid Boc-D-Lys(Z)-OH .[1] Direct protection of D-Lysine is challenging due to the presence of two amino groups (
Dropwise add Cbz-Cl (1.2 eq) over 30 minutes, maintaining temperature < 10°C.
Allow the mixture to warm to room temperature and stir vigorously for 12 hours. A light blue/violet precipitate (the Z-protected copper complex) typically forms.[1]
Filter the precipitate and wash with water and acetone to remove excess reagents.[1]
Lab Scale (Green): EDTA Disodium Salt (chelates copper into solution).
Protocol (EDTA Method):
Suspend the Z-protected copper complex in water.[1][4]
Add EDTA[1]·2Na (1.2 eq relative to Copper content) and heat to 80°C for 1 hour. The solution will turn green/blue (Cu-EDTA complex), and the free amino acid H-D-Lys(Z)-OH may precipitate or remain in solution depending on concentration.[1]
Cool to room temperature.
Filter the white solid (H-D-Lys(Z)-OH).[1] If product remains soluble, perform isoelectric precipitation by adjusting pH to ~6.5.
Wash the filter cake with water and ethanol.[1] Dry in vacuo.[1][5][8]
Phase 4:
-Boc Protection
Standard Schotten-Baumann conditions are used to protect the
of product should be higher than Boc-D-Lys(Z)-OH in EtOAc/Hexane due to esterification.
HPLC: Purity > 98% required for pharmaceutical applications.
Optical Rotation:
must be measured to ensure no racemization occurred during the copper chelation or esterification steps. D-enantiomers typically show opposite rotation to L-standards.[1]
Part 4: Critical Mechanisms & Troubleshooting
Mechanism: Copper Chelation Selectivity
The copper ion (
) forms a square-planar complex.[1] Two molecules of Lysine coordinate to one Copper ion via the -amino nitrogen and the carboxylate oxygen.[1]
Why it works: The 5-membered chelate ring is thermodynamically favored.[1] The
-amine is too distant to participate in this specific chelation geometry, leaving it free and nucleophilic for the reaction with Cbz-Cl.[1]
Causality: If you omit the copper step and treat D-Lysine directly with Cbz-Cl, you will get a mixture of
-Z, -Z, and -di-Z products (statistical distribution), resulting in low yield and difficult purification.[1]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Blue color persists after EDTA treatment
Incomplete decomplexation
Increase temperature to 80°C or switch to H2S gas/Thioacetamide (precipitates CuS).[1]
Low Yield in Step 2
pH drift
Maintain pH > 8 during Cbz-Cl addition using NaHCO3 or NaOH stat.
Triturate with cold Hexane or Diethyl Ether to induce crystallization.
References
Preparation of amino-protected lysine derivatives. (Patent US20020042536A1).[1] Describes the industrial standard copper-complex method for orthogonal lysine protection.
Boc-D-lysine(ip/cbz) Product Entry. (ChemicalBook/GuideChem). Confirms the CAS 135101-22-3 corresponds to the Isopropyl Ester derivative.
[1]
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (Chem. Pharm. Bull). Validates the efficiency of the copper chelation strategy for Z/Boc orthogonal protection.
Boc-D-Lys(Z)-OH Properties. (Sigma-Aldrich).[1] Reference for the physical properties of the core acid intermediate.
[1]
Navigating Lysine Protection: A Technical Guide to Nα-Boc-Nε-Cbz-D-lysine
For Immediate Release A Comprehensive Overview for Researchers in Peptide Synthesis and Drug Development This technical guide provides an in-depth analysis of Nα-Boc-Nε-Cbz-D-lysine, a critical building block in syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Comprehensive Overview for Researchers in Peptide Synthesis and Drug Development
This technical guide provides an in-depth analysis of Nα-Boc-Nε-Cbz-D-lysine, a critical building block in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, and applications, with a focus on the strategic rationale behind its use in complex molecular syntheses.
Deciphering the Nomenclature and Core Attributes
The compound in focus, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid, is commonly abbreviated in several ways, which can be a source of ambiguity. The user's query "Boc-D-lysine(ip/cbz)" likely refers to a doubly protected D-lysine derivative where the alpha-amine (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amine (Nε) of the side chain is protected by a carboxybenzyl (Cbz or Z) group. The "ip" in the query is non-standard and may be a typo or an internal laboratory code. For clarity and adherence to standard chemical nomenclature, this guide will refer to the compound as Nα-Boc-Nε-Cbz-D-lysine or Boc-D-Lys(Z)-OH .
This strategic placement of two distinct protecting groups is fundamental to its utility, enabling chemists to selectively deprotect and modify one amine group in the presence of the other, a concept known as orthogonal protection.
Key Physicochemical Data
A summary of the essential quantitative data for Nα-Boc-Nε-Cbz-D-lysine is presented below. It is important to note that minor variations in reported values can exist across different suppliers and batches.
The Principle of Orthogonal Protection in Peptide Synthesis
The primary application of Boc-D-Lys(Z)-OH lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The choice of Boc and Cbz as protecting groups is a deliberate one, rooted in their differential lability to chemical reagents.
The Boc Group (Nα-protection): The tert-butyloxycarbonyl group is acid-labile. It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the Cbz group. This allows for the sequential addition of amino acids to the N-terminus of a growing peptide chain.
The Cbz (or Z) Group (Nε-protection): The carboxybenzyl group is stable to the acidic conditions used to remove the Boc group. However, it can be cleaved by hydrogenolysis (catalytic hydrogenation) or strong acids like hydrofluoric acid (HF).[4] This stability ensures that the lysine side chain remains protected throughout the peptide chain elongation process.
This orthogonal protection scheme is a self-validating system; the successful cleavage of the Boc group with minimal loss of the Cbz group at each step of the synthesis confirms the integrity of the strategy.
Experimental Workflow: Boc-SPPS
The following diagram illustrates the logical flow of incorporating a Boc-D-Lys(Z)-OH residue into a peptide chain during Boc-based solid-phase peptide synthesis.
Caption: Decision-making flowchart for using Boc-D-Lys(Z)-OH in a bioconjugation strategy.
Detailed Experimental Protocol: Deprotection of the Cbz Group
The selective removal of the Cbz group from the lysine side chain is a critical step in many applications. The most common and reliable method is catalytic hydrogenolysis.
Objective: To selectively remove the Nε-Cbz protecting group from a peptide containing a Boc-D-Lys(Z)-OH residue while leaving other functional groups intact.
Materials:
Cbz-protected peptide
Palladium on carbon (Pd/C), 10%
Methanol (MeOH), HPLC grade
Hydrogen gas (H₂) balloon or Parr hydrogenator
Inert gas (Argon or Nitrogen)
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, typically methanol, at a concentration of 1-10 mg/mL in a round-bottom flask.
Inerting: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can poison the catalyst.
Catalyst Addition: Carefully add the 10% Pd/C catalyst. The amount should be approximately 10-20% by weight relative to the peptide.
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or place the flask in a Parr hydrogenator). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-16 hours.
Filtration: Once the reaction is complete, carefully purge the flask with inert gas again. Filter the reaction mixture through a pad of Celite or a syringe filter (e.g., 0.45 µm PTFE) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.
Causality and Self-Validation: The success of this protocol relies on the specific catalytic activity of palladium to cleave the benzyl-oxygen bond of the Cbz group. The reaction is self-validating through analytical monitoring; the disappearance of the starting material and the appearance of a single major product peak in the HPLC chromatogram confirm the selective and complete deprotection.
Conclusion
Nα-Boc-Nε-Cbz-D-lysine is a cornerstone reagent for the synthesis of complex peptides and other biomolecules. Its utility is derived from the well-established principles of orthogonal protection, allowing for precise, site-specific modifications. Understanding the distinct chemical labilities of the Boc and Cbz groups is paramount for its effective application in research and development. This guide has provided a foundational understanding of its properties, applications, and the strategic thinking behind its use in the laboratory.
Strategic Utilization of Boc-D-Lysine Protecting Groups in Peptide Synthesis
Executive Summary: The D-Lysine Imperative In modern drug development, the incorporation of D-amino acids like D-Lysine is a critical strategy for enhancing the proteolytic stability of therapeutic peptides.[1] Unlike th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The D-Lysine Imperative
In modern drug development, the incorporation of D-amino acids like D-Lysine is a critical strategy for enhancing the proteolytic stability of therapeutic peptides.[1] Unlike their L-counterparts, D-isomers resist degradation by endogenous proteases, significantly extending plasma half-life.
However, the introduction of D-Lysine presents unique synthetic challenges. The choice of protecting groups—specifically the interplay between the
-amine (backbone) and the -amine (side chain)—dictates the synthesis strategy (SPPS vs. LPPS), solubility profile, and the potential for side reactions such as racemization.
This guide dissects the technical features of Boc-D-Lysine derivatives, providing a decision framework for orthogonal protection strategies and field-proven protocols for their manipulation.
The Orthogonality Matrix: Selecting the Right Derivative
The core challenge in utilizing D-Lysine is orthogonality . You must be able to deprotect the
-amine for chain elongation without affecting the -amine, and vice versa.
Scenario A: Boc-SPPS (Boc on
-amine)
In this strategy, the Boc group protects the
-amine and is removed by Trifluoroacetic Acid (TFA).[2][3][4] Therefore, the -side chain must be acid-stable .
Derivative
Side Chain Stability
Removal Condition
Application
Boc-D-Lys(2-Cl-Z)-OH
High (Stable to 50% TFA)
HF (Hydrogen Fluoride) or TFMSA
Standard SPPS. The 2-Cl-Z group is more stable than standard Z (Cbz), preventing premature loss during repetitive TFA cycles.
Boc-D-Lys(Fmoc)-OH
High (Acid Stable)
20% Piperidine (Base)
Branching/Labeling. Allows selective deprotection of the side chain on-resin while the N-terminus remains protected or after chain assembly.
Boc-D-Lys(Z)-OH
Moderate
HF, HBr/AcOH, or Hydrogenolysis
LPPS (Solution Phase). The Z group is susceptible to partial cleavage by TFA, making it risky for long SPPS sequences but excellent for solution synthesis.
Scenario B: Fmoc-SPPS (Boc on
-amine)
Here, the Boc group serves as the side-chain protector.[1][5] It is stable to the basic conditions (Piperidine) used to remove the
-Boc group remains intact throughout chain assembly. It is removed globally during the final cleavage step using high-concentration TFA (95%).
Advantage: Eliminates the need for toxic HF cleavage.
Visualizing the Logic: Protection Strategy Decision Tree
The following diagram illustrates the decision logic for selecting the correct D-Lysine derivative based on your synthesis goals.
Caption: Decision matrix for selecting D-Lysine derivatives based on synthesis mode (SPPS vs. LPPS) and downstream modification requirements.
Critical Protocols: Self-Validating Systems
The TFA Deprotection (Boc Removal)
In Boc-SPPS, the removal of the Boc group generates tert-butyl cations.[4][7] If not scavenged, these cations will re-alkylate nucleophilic side chains (Trp, Met, Cys), leading to permanent impurities.
The "Self-Validating" Protocol:
Pre-wash: Treat resin with 50% TFA/DCM for 2 minutes to neutralize residual base and start swelling. Drain.
Deprotection: Treat with 50% TFA / 5% Scavenger / 45% DCM for 20–30 minutes.
Scavenger Cocktail: If Trp/Met are present, use 2.5% H₂O and 2.5% Thioanisole (or Dithiothreitol).
Validation: Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.
Blue Bead: Positive (Free amine present)
Proceed.
Colorless: Negative
Incomplete deprotection (Repeat step).
Racemization-Free Coupling
D-amino acids are prone to racemization (conversion back to L-form) during activation, particularly via the oxazolone mechanism .
Mechanism of Failure: Excess base (DIEA/NMM) during activation abstracts the
-proton of the activated ester, leading to enolization.
Optimized Protocol:
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination is superior to HOBt for suppressing racemization [1].
Base-Free Activation: If possible, avoid tertiary bases during the activation step. If using onium salts (HATU/HBTU), use TMP (2,4,6-Trimethylpyridine) instead of DIEA, as its steric bulk reduces proton abstraction [2].
Temperature: Maintain reaction at 0°C–4°C for the first hour of coupling.
Mechanism of Action: Acidolysis
Understanding the chemical mechanism allows for better troubleshooting. The diagram below details the acid-catalyzed cleavage of the Boc group.[3][4]
Caption: Acidolytic cleavage of the Boc group.[5] Note the generation of the reactive tBu+ cation, necessitating scavengers.[7]
Troubleshooting & Optimization
Problem: Solubility & Aggregation
D-Lysine residues, while increasing stability, can alter the secondary structure of the growing peptide chain (e.g., disrupting
-helices). This often leads to "difficult sequences" where the resin aggregates, causing failed couplings.
Solution: Use Pseudoproline dipeptides or insert a "Magic Mixture" wash (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) before coupling to disrupt inter-chain hydrogen bonding.
Problem: Incomplete Side-Chain Deprotection
When using Boc-D-Lys(2-Cl-Z)-OH, the 2-Cl-Z group is robust. Standard HF cleavage (Low HF) might not fully remove it.
Solution: Use the "High HF" procedure (90% HF, 10% Anisole) at 0°C for 45–60 minutes. Ensure the resin is thoroughly dried before HF treatment to prevent fluorination byproducts.
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides." Journal of Organic Chemistry.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][8][9][10][11] Chemical Reviews.
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.[12]
An In-depth Technical Guide to the Strategic Application of Boc and Cbz Protecting Groups for Lysine
Foreword: The Strategic Imperative of Lysine Protection In the intricate fields of peptide synthesis, drug development, and bioconjugation, the amino acid lysine represents both a cornerstone and a challenge. Its primary...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative of Lysine Protection
In the intricate fields of peptide synthesis, drug development, and bioconjugation, the amino acid lysine represents both a cornerstone and a challenge. Its primary ε-amino (Nε) group, in addition to the α-amino (Nα) group, confers a high degree of nucleophilicity.[1] While essential for biological function and a prime site for chemical modification, this reactivity necessitates meticulous control during synthesis to prevent undesirable side reactions, such as peptide chain branching.[1] The art and science of synthesis, therefore, hinge on the strategic deployment of protecting groups—temporary shields that mask the reactivity of the lysine side chain until its unveiling is desired.
Among the vast arsenal of protective chemistries, two carbamates have achieved preeminent status for their reliability and versatility: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[2][3] They are not merely interchangeable shields; rather, they are distinct tactical tools, each with a unique profile of stability and lability. The selection between them is a critical decision that dictates the entire synthetic route, influencing reaction compatibility and deprotection strategies.[2]
This guide provides an in-depth, field-proven analysis of the Boc and Cbz protecting groups as applied to lysine. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the causality behind experimental choices, and the strategic framework for selecting the optimal protecting group for a given research objective.
The Workhorse of Acid-Labile Protection: The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably one of the most widely utilized protecting groups in modern organic synthesis, prized for its robust stability under a wide range of conditions and its clean, specific removal under acid catalysis.[1][4]
Chemical Profile and Mechanistic Principles
The Boc group's utility is rooted in its unique structure. It forms a carbamate linkage with the lysine amino group that is stable to basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[2][5] Its defining characteristic, however, is its lability in the presence of strong acids.[2]
Mechanism of Protection: The introduction of the Boc group onto lysine's ε-amino group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O, also known as Boc anhydride). The reaction proceeds via a straightforward nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[5]
Mechanism of Deprotection: The removal of the Boc group is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[4][6]
Figure 1: Simplified workflow for the protection and deprotection of lysine with the Boc group.
Field Insight: The Critical Role of Scavengers
The liberated tert-butyl cation is a potent electrophile that can lead to unwanted alkylation of nucleophilic residues, particularly the indole ring of tryptophan or the thioether of methionine.[4] Consequently, deprotection protocols must include "scavengers" such as triisopropylsilane (TIS), water, or anisole to trap this reactive intermediate, ensuring the integrity of the final product.[3][4]
Experimental Protocols
Protocol 1: Selective Nε-Boc Protection of Lysine [1]
This protocol outlines the selective protection of the ε-amino group of lysine.
Materials:
L-Lysine hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Sodium bicarbonate (NaHCO₃)
Dioxane and Water (Solvents)
Ethyl acetate
Hydrochloric acid (HCl)
Magnesium sulfate (MgSO₄)
Procedure:
Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.
Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring vigorously.
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Boc anhydride and byproducts.
Carefully acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the Nε-Boc-L-lysine product.
Extract the product into ethyl acetate.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Protocol 2: Nε-Boc Deprotection using Trifluoroacetic Acid (TFA) [4]
This is a standard protocol for removing the Boc group from a lysine side chain.
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.
Prepare the deprotection "cocktail": a solution of 25-50% TFA in DCM containing the appropriate scavengers.
Add the deprotection cocktail to the substrate solution and stir at room temperature for 30 minutes to 2 hours. Monitor reaction progress by HPLC or LC-MS.[4]
Upon completion, remove the solvent and excess TFA by rotary evaporation.
Add cold diethyl ether to the residue and triturate to precipitate the deprotected amine as its TFA salt.
Filter the precipitate, wash with additional cold diethyl ether, and dry under vacuum.[4]
The Classic Choice for Reductive Cleavage: The Benzyloxycarbonyl (Cbz/Z) Group
Introduced in the 1930s, the Cbz group was a foundational technology in the development of modern peptide chemistry.[7] Its enduring relevance stems from its stability profile, which is complementary to that of the Boc group, and its clean removal via catalytic hydrogenation.
Chemical Profile and Mechanistic Principles
The Cbz group forms a stable carbamate that resists both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal.[2] Its key lability is towards catalytic hydrogenolysis, a reductive cleavage method.[2][8]
Mechanism of Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann reaction), where the amine performs a nucleophilic acyl substitution on the highly reactive chloroformate.[7]
Mechanism of Deprotection: The most common method for Cbz cleavage is catalytic hydrogenation. In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzyl-oxygen bond is reductively cleaved (hydrogenolysis). This process forms toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[8][9]
Figure 2: Simplified workflow for the protection and deprotection of lysine with the Cbz group.
Field Insight: Alternative Deprotection Strategies
While catalytic hydrogenation is the gold standard, it is incompatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes) or sulfur-containing residues that can poison the catalyst. In such cases, alternative methods like cleavage with strong acids (e.g., HBr in acetic acid) or catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[9][10]
Experimental Protocols
Protocol 3: General N-Cbz Protection of an Amine [7][10]
This protocol describes the general procedure for introducing a Cbz group.
Materials:
Amino acid or amine substrate (e.g., Lysine)
Benzyl chloroformate (Cbz-Cl)
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
Suitable solvent (e.g., THF/Water, Dioxane/Water)
Diethyl ether or Ethyl acetate
Procedure:
Dissolve the amino acid in an aqueous solution of base (e.g., 2 M NaOH) and cool the mixture to 0°C in an ice bath.
Add benzyl chloroformate dropwise, ensuring the temperature remains below 5°C. Maintain a basic pH (9-10) by concurrently adding an aqueous base solution.
Stir the mixture vigorously at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
Acidify the aqueous layer with cold HCl to a pH of ~2 to precipitate the Cbz-protected product.
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenation [8][9]
This is the standard, mild procedure for Cbz group removal.
Materials:
Cbz-protected substrate
10% Palladium on Carbon (Pd/C) catalyst
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Inert gas (Nitrogen or Argon)
Celite® for filtration
Procedure:
Dissolve the Cbz-protected substrate in the chosen solvent in a reaction flask suitable for hydrogenation.
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry.
Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Nitrogen) three times.
Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
Once complete, carefully purge the flask with inert gas to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Strategic Selection: A Comparative Framework for Boc and Cbz
The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. Their differing labilities are the foundation of their utility, particularly in complex syntheses requiring orthogonality .[2] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while another remains intact.[2][][12] Boc (acid-labile) and Cbz (hydrogenolysis-labile) are a classic orthogonal pair.[3][5][12]
Data-Driven Comparison
Property
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz / Z)
Chemical Formula
C₅H₉O₂
C₈H₇O₂
Structure
tBu-O-(C=O)-
Bn-O-(C=O)-
Stability
Stable to base, nucleophiles, and catalytic hydrogenation.[2]
A Senior Application Scientist's Guide to Orthogonal Protection in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate process of peptide synthesis, achieving the desired final product without unintended side reactions is paramount. The suc...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate process of peptide synthesis, achieving the desired final product without unintended side reactions is paramount. The success of synthesizing complex peptides, such as those with multiple disulfide bonds, branches, or post-translational modifications, hinges on a robust chemical strategy known as orthogonal protection. This guide provides an in-depth exploration of the core principles of orthogonal protection, moving beyond a simple recitation of protocols to explain the underlying chemical causality. We will dissect the primary protection schemes, delve into advanced strategies for complex targets, and offer field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.
The Imperative for Selectivity: An Introduction to Orthogonal Protection
The chemical synthesis of a peptide is a sequential process of adding amino acids to a growing chain.[1] However, many amino acids possess reactive side-chain functional groups (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid). If left unprotected, these groups can react during the deprotection of the α-amino group or during coupling steps, leading to a complex mixture of undesired products, including truncations and branched sequences.[2][3]
The solution is to "mask" these reactive sites with temporary protecting groups (PGs). The true elegance of modern peptide synthesis lies in the concept of orthogonality : the use of multiple classes of protecting groups within the same molecule that can be removed under distinct and mutually exclusive chemical conditions.[4][5][6] This allows for the selective deprotection of one specific functional group while all others remain intact, granting the chemist precise control over the entire synthetic sequence.[7][8]
The Principle of Orthogonality: A Multi-Layered Chemical Strategy
An ideal protection scheme is one where the Nα-protecting group, the side-chain protecting groups, and the resin linker can all be cleaved by different mechanisms.[1][4] This "three-dimensional" orthogonality is the cornerstone of synthesizing complex peptides.
A protection scheme is considered orthogonal if the protecting groups are removed by entirely different classes of reagents.[4] For example, one group is removed by a base, another by an acid, and a third by a specific catalyst like palladium(0). This high degree of selectivity is crucial for success.[7]
The Workhorses: Primary Orthogonal Schemes in SPPS
Two main strategies have dominated solid-phase peptide synthesis (SPPS), each with its own set of advantages and causalities dictating its use.
The Fmoc/tBu Strategy: The Modern Standard
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach today.[9][10] Its popularity stems from its use of mild reaction conditions.
Nα-Protection: The Fmoc group is base-labile, typically removed with a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[9][11] This deprotection is rapid and clean. The release of the dibenzylfulvene-piperidine adduct has a characteristic UV absorbance around 301 nm, which can be used to monitor the reaction's completion in real-time on automated synthesizers.[12]
Side-Chain Protection: Side chains are protected with acid-labile groups, primarily derived from tert-butanol (e.g., t-butyl ether, t-butyl ester) or the trityl group.[4][10]
Final Cleavage: The final peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[1][13]
Causality: The key advantage is the orthogonality between the base-labile Fmoc group and the acid-labile side-chain groups.[1][10] This allows for the synthesis of complex, acid-sensitive peptides and facilitates on-resin modifications like cyclization.[4][14]
The Boc/Bzl Strategy: The Classic Approach
The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy was pioneered by Merrifield and is a robust method, particularly for long or difficult sequences.[5][13]
Nα-Protection: The Boc group is acid-labile and is removed with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][15]
Side-Chain Protection: Side chains are protected with benzyl-based groups, which are also acid-labile but require a much stronger acid for removal.[4]
Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.[5][13]
Causality: This is not a truly orthogonal system, as both sets of protecting groups are removed by acid.[4][5] It relies on a differential lability , where the Boc group is cleaved by moderate acid while the Bzl groups require a much stronger acid. This "quasi-orthogonality" is effective but the harsh final cleavage step with HF requires specialized equipment and can be detrimental to sensitive peptides.[13] However, the Boc/Bzl strategy can be superior for mitigating aggregation-prone sequences.[13]
Mild conditions, real-time monitoring, good for complex/modified peptides.[10][13]
Robust, excellent for long or aggregation-prone sequences.[13]
Disadvantages
Can be prone to aggregation, potential for aspartimide formation.[4][13]
Harsh final cleavage requires special equipment, not suitable for acid-sensitive peptides.[13]
Expanding the Toolbox: Tertiary Orthogonal Groups
For synthesizing highly complex peptides, such as branched or cyclic structures, a third layer of orthogonality is required.[16][17] This is achieved by using side-chain protecting groups that are removed by conditions that affect neither the Fmoc (base) nor tBu (acid) groups.
Key Tertiary Protecting Groups
Alloc (Allyloxycarbonyl): Used to protect amine groups (e.g., Lys side chain). It is completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[18][19]
Deprotection Mechanism: Removal is achieved via palladium(0)-catalyzed allylic cleavage, typically using Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (PhSiH₃).[18][19][20] The palladium catalyst coordinates to the allyl group, forming a π-allyl complex, which is then captured by the scavenger, releasing the free amine.[18]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Also used for amine protection. It is stable to both piperidine and TFA.[11][21]
Deprotection Mechanism: The Dde group is selectively removed by treatment with a dilute solution of 2% hydrazine in DMF.[21][22] The hydrazine attacks a carbonyl group, leading to an intramolecular cyclization that forms a stable pyrazole byproduct and liberates the amine.[21]
Mtt (Monomethoxytrityl): A highly acid-labile group used for protecting amines, amides, and hydroxyls. Its lability is so high that it can be removed with very dilute (1-2%) TFA in DCM, leaving more robust acid-labile groups like tBu and Boc intact. This allows for selective deprotection on-resin within the acid-labile family.
Practical Application: On-Resin Synthesis of a Side-Chain Cyclic Peptide
The synthesis of a peptide cyclized via a side-chain lactam bridge (e.g., between an Asp/Glu and a Lys/Orn) is a classic example that necessitates a three-dimensional orthogonal strategy.[14][16]
Strategic Design
Backbone Elongation: Standard Fmoc/tBu SPPS is used to assemble the linear peptide sequence.
Orthogonal Protection: The side chain of the amino acid that will form one side of the bridge (e.g., Lys) is protected with an orthogonal group like Dde. The side chain of the other amino acid (e.g., Asp) is protected with a group like O-Allyl (OAll), which is also removed by palladium catalysis.
Selective Deprotection: After linear chain assembly, the resin-bound peptide is treated with 2% hydrazine/DMF to remove the Dde group from Lys, and then with Pd(PPh₃)₄ to remove the OAll group from Asp, exposing a free amine and a free carboxylic acid.
On-Resin Cyclization: A standard peptide coupling reagent (e.g., HATU, HBTU) is added to mediate the formation of the lactam bridge directly on the solid support.
Final Cleavage: The cyclic peptide is cleaved from the resin and all remaining tBu-based side-chain protecting groups are removed with TFA.
Experimental Protocol: Selective Removal of the Dde Group
This protocol describes a standard laboratory procedure for the on-resin deprotection of a Dde-protected lysine side chain.
Resin Preparation: Swell the Dde-protected peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Causality Note: The concentration should not exceed 2%, as higher concentrations can lead to side reactions like peptide backbone cleavage at Gly residues or conversion of Arg to Orn.[22]
Deprotection Reaction: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes. Drain the solution.
Repeat Treatment: Repeat step 3 two more times to ensure complete removal. The progress can be monitored by observing the UV absorbance of the pyrazole byproduct in the filtrate.[21]
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of hydrazine and the cleavage byproduct.[21]
Verification (Optional): A small sample of the resin can be tested for the presence of free primary amines using a qualitative test like the Kaiser test.[12] A positive result (deep blue color) indicates successful deprotection.
Troubleshooting and Field-Proven Insights
Incomplete Deprotection: This is a common issue, especially with "difficult" sequences or aggregation.[12][15]
Fmoc: If Fmoc removal is sluggish (monitored by UV), extend the deprotection time or consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF).[4][5] Caution: DBU can catalyze aspartimide formation, so it should be used judiciously.[4]
Dde/ivDde: Removal of the more sterically hindered ivDde group can be sluggish.[23][24] Increasing the reaction time or the number of hydrazine treatments is often effective.[24]
Side Reactions during Cleavage: The final TFA cleavage generates reactive carbocations (e.g., from tBu groups) that can modify sensitive residues like Trp, Met, or Cys.
The Role of Scavengers: It is critical to use a "cleavage cocktail" containing TFA and scavengers. Common scavengers include triisopropylsilane (TIS) to reduce carbocations, water to hydrolyze them, and 1,2-ethanedithiol (EDT) to protect tryptophan. A typical cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
Conclusion and Future Perspectives
Orthogonal protection is not merely a procedural step but the central strategic element that enables the synthesis of complex, biologically relevant peptides. A deep understanding of the chemical mechanisms and lability of different protecting groups allows researchers to move beyond simple linear sequences to construct sophisticated molecular architectures. The ongoing development of new protecting groups and cleavage strategies continues to expand the boundaries of what is synthetically achievable, paving the way for novel peptide-based therapeutics and research tools.
References
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]
Kotha, S., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Jamieson Group, University of Glasgow. (n.d.). Cyclic peptide synthesis. Retrieved from [Link]
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
ResearchGate. (2015). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. Retrieved from [Link]
Google Patents. (n.d.). US7589170B1 - Synthesis of cyclic peptides.
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Retrieved from [Link]
Google Patents. (n.d.). WO2004092202A1 - Process for production of cyclic peptides.
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
AAPPTec. (n.d.). Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
LinkedIn. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
Technical Guide: Boc-D-Lysine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Focus: -Benzyloxycarbonyl (Z/Cbz) and -Isopropyl Variants Executive Summary This technical guide addresses the integration of Boc-D-Lysine derivatives into Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). While the st...
Author: BenchChem Technical Support Team. Date: February 2026
Focus:
-Benzyloxycarbonyl (Z/Cbz) and
-Isopropyl Variants
Executive Summary
This technical guide addresses the integration of Boc-D-Lysine derivatives into Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). While the standard Boc-D-Lys(2-Cl-Z)-OH is the workhorse for introducing D-lysine residues, the specific notation "ip/cbz" (identified as
-Boc--isopropyl--benzyloxycarbonyl-D-lysine , CAS 135101-22-3) represents a specialized peptidomimetic building block.
This guide synthesizes the protocols for the standard 2-Cl-Z protection strategy (essential for preventing side-chain branching) with the advanced handling required for
-alkylated (isopropyl) derivatives, which are critical for engineering proteolytic stability into therapeutic peptides.
Part 1: Chemical Architecture & Stability Profile[1]
1.1 The Orthogonal Strategy (Boc/Bzl)
In Boc SPPS, orthogonality is achieved through differential acid lability:
-Protection (Boc): Labile to moderate acid (TFA). Removed every cycle.
Side-Chain Protection (Z/Cbz or 2-Cl-Z): Stable to TFA; labile to strong acid (HF/TFMSA). Removed only at the end.
1.2 The Derivative Hierarchy
Understanding the specific derivative is crucial for experimental success.
The Industry Standard. Prevents premature loss of protection during long syntheses.
Isopropyl Z
Boc-D-Lys(ip, Z)-OH
135101-22-3
High
Slower
Peptidomimetics. Yields -isopropyl-Lys (secondary amine) to block trypsin cleavage.
Critical Insight - The "2-Cl-Z" Advantage:
For standard D-Lysine incorporation, 2-Cl-Z is superior to unsubstituted Z . The electron-withdrawing chlorine atom destabilizes the carbocation intermediate formed if the group cleaves prematurely in TFA. Using unsubstituted Z in long syntheses (>20 residues) risks partial side-chain deprotection and subsequent branching (acylation of the
-amine).
Critical Insight - The "ip" (Isopropyl) Function:
The Boc-D-Lys(ip, Z)-OH derivative is designed to introduce a permanent isopropyl group onto the
-amine. Upon HF cleavage, the Z group is removed, but the isopropyl group remains. This creates a bulky, secondary amine at the side chain terminus, drastically reducing the peptide's susceptibility to trypsin-like proteolysis.
Part 2: Strategic Integration (SPPS Protocol)
2.1 Resin Selection
PAM Resin: Preferred for synthesis of peptide acids. Provides a stable ester linkage compatible with the repeated TFA exposure required for Boc chemistry.
MBHA Resin: Essential for peptide amides. The amide linker is stable to TFA but cleaves cleanly in HF.
2.2 Reconstitution and Handling
Boc-D-Lysine derivatives are generally hydrophobic.
Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for the coupling reaction itself if using HBTU/HATU, as urea byproducts are insoluble in DCM.
Concentration: 0.2 M to 0.5 M is standard.
2.3 Activation and Coupling Protocol
For the bulky ip/cbz derivative, steric hindrance at the side chain does not significantly affect the
-amine coupling, but the molecule's overall bulk warrants high-efficiency reagents.
Recommended Coupling System: In-Situ Neutralization
This protocol minimizes aggregation and maximizes coupling efficiency.
Deprotection: 100% TFA (2x 1 min flow wash) or 50% TFA/DCM (1x 5 min, 1x 20 min).
Flow Wash: DCM (to remove excess TFA).
Coupling (The "Quick Neutralization" Step):
Reagents: 0.5 M HBTU (or HATU for valuable "ip" derivatives) in DMF.
Procedure: Dissolve Amino Acid (4 eq) and HBTU (3.9 eq) in DMF. Add DIEA (6-8 eq) immediately before adding to the resin.
Time: 10–30 minutes.
Mechanism: The high base concentration neutralizes the protonated amine on the resin in situ, driving the reaction forward faster than the resin can re-aggregate.
Visualization: The Boc-Lysine Coupling Cycle
Caption: Standard Boc-SPPS cycle utilizing in-situ neutralization for efficient coupling of D-Lysine derivatives.
Part 3: The Cleavage Event (Hydrogen Fluoride)[1][8]
The removal of the Z (Cbz) or 2-Cl-Z group requires strong acidolysis. HF (Hydrogen Fluoride) is the gold standard.
Safety Warning: HF is lethal upon contact. Strict PPE and calcium gluconate availability are mandatory.
3.1 Scavenger Cocktail
The cleavage generates benzyl cations (from the Z group). Without scavengers, these cations will re-attach to the peptide (e.g., at Trp, Tyr, or Met residues).
Standard Cocktail: HF / p-Cresol (90:10 v/v).
For "ip" Derivatives: The isopropyl group is an alkyl ether/amine linkage which is stable to HF. The Z group on the nitrogen cleaves, leaving the
-isopropyl amine intact.
3.2 Protocol (High Vacuum HF)
Drying: Resin must be completely dry (over
overnight).
Loading: Place resin in the Teflon reaction vessel. Add p-Cresol.
Condensation: Cool vessel with liquid
. Distill HF into the vessel.
Reaction: Warm to 0°C (ice bath). Stir for 60 minutes.
Note: 2-Cl-Z is more stable than Z; ensure full 60 mins at 0°C.
Evaporation: Remove HF under high vacuum (maintain 0°C to prevent side reactions).
Workup: Precipitate peptide in cold diethyl ether; extract with dilute acetic acid or acetonitrile/water.
Part 4: Quality Control & Troubleshooting
4.1 Racemization Risk
D-amino acids are susceptible to racemization (converting back to L) if activation is prolonged or if excessive base is used.
Mitigation: Use HOBt or Oxyma Pure as an additive if using carbodiimides (DIC). With HBTU/HATU, ensure the activation time is < 2 minutes before adding to resin.
4.2 Incomplete Coupling (The "ip" Factor)
If using the bulky Boc-D-Lys(ip, Z)-OH , the coupling might be slower.
Diagnosis: Kaiser Test (Qualitative) or Chloranil Test (for secondary amines, though here we check the N-alpha primary amine).
Remedy: Double couple (repeat step 4). Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for the second coupling.
4.3 Data Summary: Derivative Comparison
Feature
Boc-D-Lys(Z)-OH
Boc-D-Lys(2-Cl-Z)-OH
Boc-D-Lys(ip, Z)-OH
Side Chain
-Cbz
-(2-Chloro-Cbz)
-Isopropyl, -Cbz
TFA Stability
Moderate (<5% loss/24h)
High (<0.1% loss/24h)
High
HF Product
D-Lysine (Free amine)
D-Lysine (Free amine)
-Isopropyl-D-Lysine
Primary Use
Standard SPPS
Long Peptide SPPS
Protease-Resistant Mimetics
Part 5: References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
ChemicalBook. (n.d.). BOC-D-LYSINE(IP/CBZ) Product Properties (CAS 135101-22-3).[7][8][9] Retrieved from ChemicalBook. Link
Merck/Novabiochem. (n.d.). Boc-D-Lys(2-Cl-Z)-OH Product Sheet. Sigma-Aldrich.[4] Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Technical Guide: Strategic Applications of Lysine Derivatives in Biochemistry
Executive Summary Lysine is the "molecular handle" of the proteome. Its -amine group ( ) serves as the primary site for conjugation, ubiquitination, and epigenetic regulation. For drug developers and biochemists, the uti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Lysine is the "molecular handle" of the proteome. Its
-amine group () serves as the primary site for conjugation, ubiquitination, and epigenetic regulation. For drug developers and biochemists, the utility of lysine extends far beyond its role as a protein building block. This guide dissects the technical applications of lysine derivatives, focusing on three high-value pillars: Orthogonal Solid-Phase Peptide Synthesis (SPPS) , Epigenetic Probe Design (Methyl-Lysine Analogs) , and Targeted Protein Degradation (PROTACs) .
Part 1: Structural Diversity & Synthetic Utility (SPPS)
In complex peptide therapeutics (e.g., cyclic peptides, bicyclic staples), the standard Fmoc/tBu strategy is insufficient. You must employ orthogonal protection strategies to selectively manipulate specific lysine residues without disturbing the growing peptide chain.
The Orthogonality Toolkit
The ability to deprotect a specific lysine side chain while the N-terminus remains Fmoc-protected is the cornerstone of branched peptide synthesis.
Derivative
Removal Condition
Mechanism
Application
Fmoc-Lys(Boc)-OH
95% TFA
Acidolysis
Standard linear synthesis.
Fmoc-Lys(Alloc)-OH
Pd(PPh) / PhSiH
-Allyl complex formation
On-resin cyclization; staple insertion.
Fmoc-Lys(ivDde)-OH
2-4% Hydrazine in DMF
Nucleophilic addition-elimination
Branching; fluorescent labeling.
Fmoc-Lys(Mmt)-OH
1% TFA / DCM
Mild Acidolysis
Selective functionalization of highly acid-sensitive peptides.
Technical Insight: The Alloc Strategy
The Allyloxycarbonyl (Alloc) group is the gold standard for orthogonality because it is stable to both TFA (acid) and Piperidine (base). It requires a Palladium(0) catalyst for removal.
Critical Causality: Why use Phenylsilane (
) as a scavenger?
In the deprotection mechanism, the Pd(0) catalyst strips the allyl group, generating a carbocation. Without a scavenger, this carbocation can re-attach to nucleophilic residues (Trp, Tyr). Phenylsilane acts as a hydride donor, irreversibly quenching the allyl moiety to propene, driving the reaction to completion.
Visualization: Orthogonal Branching Workflow
The following diagram illustrates the logic flow for synthesizing a branched peptide using Fmoc-Lys(Alloc)-OH.
Caption: Logic flow for site-selective branching using Lys(Alloc) orthogonality. The N-terminal Fmoc remains intact during side-chain manipulation.
Part 2: Epigenetics & Methyl-Lysine Analogs (MLAs)[1]
Histone lysine methylation (Kme1, Kme2, Kme3) constitutes the "histone code." However, synthesizing histones with specific methylation states is chemically difficult due to the enzymatic complexity of methyltransferases.
The Cysteine-to-Lysine Implantation Strategy
Instead of difficult enzymatic methylation, researchers use Methyl-Lysine Analogs (MLAs) . This technique involves mutating the target Lysine to Cysteine, then alkylating the Cysteine with a halo-ethylamine derivative.[1]
Mechanism: The thiol of Cysteine (
) attacks the electrophilic carbon of the halo-ethylamine.
Structural Fidelity: The C-S bond length (1.8 Å) is slightly longer than the C-C bond (1.5 Å), but the N-terminal geometry mimics the natural methylated lysine closely enough to be recognized by "reader" proteins (e.g., Chromodomain proteins).
Protocol: Synthesis of MLA Histones
This protocol allows the installation of Kme3 mimics into recombinant histones.
Mutagenesis: Generate Histone H3 (K9C) mutant via site-directed mutagenesis.
Reduction: Incubate mutant histone (1-5 mg/mL) in alkylation buffer (1M HEPES, pH 7.8, 4M Guanidine-HCl, 10 mM DTT) at 37°C for 1 hour to reduce disulfide bonds.
Alkylation:
Add (2-bromoethyl)trimethylammonium bromide (for Kme3 mimic) to a final concentration of 100 mM.
Note: The high pH (7.8) ensures the Cysteine thiolate is nucleophilic.
Incubation: React at 50°C for 2.5 hours in the dark.
Quenching: Add excess
-mercaptoethanol to quench unreacted alkylating agent.
Validation: Verify mass shift via ESI-MS. (Expected shift: +72 Da for trimethyl-analog relative to Cysteine).
Part 3: Bioconjugation & PROTAC Linkers[4]
In drug development, Lysine is the primary target for Antibody-Drug Conjugates (ADCs) and a structural component of PROTAC linkers.
NHS vs. TFP Esters
While N-hydroxysuccinimide (NHS) esters are standard for labeling, Tetrafluorophenyl (TFP) esters are superior for critical applications.
Hydrolytic Stability: TFP esters are significantly more stable in aqueous buffers (pH 7.5) than NHS esters, allowing for higher labeling efficiency with less reagent excess.
Selectivity: By controlling pH (lowering to 7.6-7.8), one can favor N-terminal labeling over Lysine labeling due to the
difference (N-term 8.0 vs Lys -amine 10.5).
Lysine in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) often utilize Lysine derivatives in the linker region to modulate solubility and "ternary complex" geometry.
Bis-Mal-Lysine Linkers: A Lysine core allows for a "Y-shaped" linker, enabling the attachment of a solubility-enhancing PEG chain on the side chain while the alpha-amine and carboxyl groups connect the E3 ligase ligand and the Warhead.
Visualization: Bioconjugation Selectivity
Caption: pH-dependent selectivity strategy for amine conjugation. Lower pH favors N-terminal modification due to lower pKa (approx 8.0).
Part 4: Experimental Protocol (Self-Validating)
Protocol: On-Resin Alloc Deprotection for Cyclic Peptide Synthesis
Objective: Selectively remove Alloc group from Lysine to enable head-to-side-chain cyclization.
Reagents:
DCM (Dichloromethane)
Phenylsilane (
) - Scavenger
Tetrakis(triphenylphosphine)palladium(0) [
] - Catalyst
Procedure:
Wash: Swell resin (0.1 mmol scale) in DCM (3 x 5 min). Reason: The reaction is strictly anhydrous; water deactivates the catalyst.
Cocktail Prep: Dissolve
(0.1 eq, ~12 mg) and (10 eq, ~125 L) in 4 mL dry DCM.
Validation Check: The solution must be yellow/orange. If black/precipitated, the catalyst is oxidized. Discard.
Reaction: Add cocktail to resin. Shake under Argon/Nitrogen for 20 minutes.
Repeat: Drain and repeat step 3 with fresh cocktail. Reason: Ensures 100% deprotection.
Wash (Critical):
DCM (3x)
0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min). Reason: This chelates palladium residues. Without this, residual Pd will blacken the resin and poison subsequent coupling steps.
DMF (5x).
Test: Perform a Kaiser Test (Ninhydrin).
Positive (Blue beads): Alloc removed, amine free.[3] Proceed to cyclization.
A Comprehensive Guide to Carboxybenzyl (Cbz) Group Removal: Application Notes and Protocols for the Modern Researcher
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development. Among the arsenal of protective moieties, the Carboxyben...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, first introduced by Bergmann and Zervas, remains a stalwart guardian of amine functionalities.[1] Its robustness under a variety of conditions and the diverse array of methods for its cleavage make it an indispensable tool for the synthetic chemist.[2][3] This guide provides a detailed exploration of the common and emerging techniques for the removal of the Cbz group, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
The Enduring Utility of the Cbz Protecting Group
The Cbz group, a benzyloxycarbonyl moiety, shields primary and secondary amines by converting them into less reactive carbamates.[4] This protection is crucial during multi-step syntheses to prevent unwanted side reactions.[5] A key advantage of the Cbz group is its stability under both basic and mild acidic conditions, which allows for its orthogonal application alongside other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1][6][7] This orthogonality is fundamental to complex synthetic strategies, enabling the selective deprotection of one amine in the presence of others.[8]
Core Strategies for Cbz Deprotection
The removal of the Cbz group can be accomplished through several distinct chemical pathways. The choice of method is dictated by the substrate's overall structure, the presence of other functional groups, and the desired reaction scale. The primary strategies are:
Catalytic Hydrogenolysis: The most prevalent and often cleanest method.[9][10]
Acid-Catalyzed Cleavage: A suitable alternative when hydrogenation is not feasible.[2][11]
Alternative Reductive and Nucleophilic Methods: Specialized techniques for sensitive or complex substrates.[2][10]
The following sections will delve into the mechanistic underpinnings and practical execution of these methods.
Method 1: Catalytic Hydrogenolysis - The Workhorse of Cbz Removal
Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild reaction conditions and the formation of benign byproducts: toluene and carbon dioxide.[9][12] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[12]
Mechanism of Catalytic Hydrogenolysis
The deprotection proceeds via a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, yielding toluene and a transient carbamic acid intermediate. This unstable intermediate then spontaneously decarboxylates to afford the free amine and carbon dioxide.[9][12]
Caption: General reaction scheme for Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis using Pd/C and H₂
This standard protocol is a reliable method for Cbz deprotection.[2]
Materials:
Cbz-protected amine
10% Palladium on Carbon (Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Inert gas (Nitrogen or Argon)
Celite® or membrane filter
Procedure:
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOAc) in a reaction flask.[9]
Catalyst Addition: Carefully add 10% Pd/C (typically 5-20 mol%) to the solution.[9]
Inerting the Atmosphere: Seal the flask and evacuate the air, then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
Hydrogenation: Introduce hydrogen gas to the flask (a balloon is often sufficient for atmospheric pressure).[10]
Reaction: Stir the reaction mixture vigorously at room temperature.[9]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.[9] Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[9] Caution: The Pd/C catalyst can be pyrophoric; it is advisable to wet the catalyst on the Celite pad with water before disposal.[9]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[9]
Transfer Hydrogenolysis: A Safer Alternative
For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a safer and more convenient alternative. This method utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[9][12]
Experimental Protocol: Transfer Hydrogenolysis using Pd/C and Ammonium Formate
Materials:
Cbz-protected amine
10% Palladium on Carbon (Pd/C)
Ammonium formate (HCOONH₄)
Methanol (MeOH) or Ethanol (EtOH)
Celite®
Procedure:
Setup: Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.[13]
Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of ammonium formate (typically 3-5 equivalents).[13]
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.[13]
Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.[13]
Isolation: Rinse the Celite® pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]
Method 2: Acid-Catalyzed Cleavage
Strong acidic conditions provide an effective, metal-free alternative for Cbz group removal, which is particularly advantageous when the substrate contains functional groups susceptible to reduction, such as alkenes or alkynes.[2][14] Common reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), and Lewis acids like aluminum chloride.[2][3]
Mechanism of Acidic Cleavage
The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon or unimolecular cleavage to form a benzyl cation, leading to the release of the unstable carbamic acid, which then decarboxylates.[6]
Application Note: High-Fidelity Coupling of Boc-D-Lys(iPr,Z)-OH in SPPS
The following Application Note and Protocol is designed for the rigorous incorporation of Boc-D-Lys(iPr,Z)-OH (N-α-t-Butyloxycarbonyl-N-ε-isopropyl-N-ε-benzyloxycarbonyl-D-lysine) into peptide sequences. This guide prior...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for the rigorous incorporation of Boc-D-Lys(iPr,Z)-OH (N-α-t-Butyloxycarbonyl-N-ε-isopropyl-N-ε-benzyloxycarbonyl-D-lysine) into peptide sequences. This guide prioritizes the mitigation of racemization risks inherent to D-amino acids and addresses the steric considerations of the N-alkylated side chain.
Introduction & Molecule Profile[1][2]
Boc-D-Lys(iPr,Z)-OH is a specialized building block used to introduce an N-ε-isopropyl-D-lysine residue into a peptide backbone. The incorporation of N-alkylated amino acids, particularly in the D-configuration, is a potent strategy in drug design to:
Enhance Metabolic Stability: The D-stereochemistry and N-alkylation synergistically block proteolytic degradation by trypsin and other proteases.
Modulate Potency: The isopropyl group adds hydrophobic bulk and alters the basicity of the ε-amine, potentially increasing receptor affinity or membrane permeability.
Chemical Structure & Logic[3]
N-α-Protection: Boc (tert-Butyloxycarbonyl) – Acid labile (removed by TFA).
Side-Chain (ε) Protection: Z (Benzyloxycarbonyl) – Acid stable (stable to TFA, removed by HF/TFMSA).
Orthogonality: The Z group protects the secondary ε-amine (formed by the isopropyl group) from acylation during chain assembly. Upon final HF cleavage, the Z group is removed, yielding the free secondary amine (N-ε-isopropyl).
DOT Diagram: Chemical Structure Visualization
Caption: Structural connectivity of Boc-D-Lys(iPr,Z)-OH showing orthogonal protection scheme.
Critical Handling & Stability
Parameter
Specification
Application Note
CAS Number
135101-22-3 (Generic)
Verify specific isomer/salt form with supplier.
Storage
-20°C, Desiccated
Hygroscopic. Allow to warm to RT before opening to prevent condensation.
Solubility
DCM, DMF, NMP
Soluble in standard organic solvents. Avoid alcohols during coupling.
Racemization Risk
Moderate to High
D-isomers are prone to racemization if over-activated (e.g., excess base).
Steric Bulk
Moderate (Side-Chain)
The ε-substitution is distal; does not significantly hinder α-amine coupling.
Optimized Coupling Protocol (Boc-SPPS)
This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) using a Boc/Benzyl strategy.
Phase 1: Pre-Activation Strategy
Objective: Convert the carboxylic acid to an active ester without inducing racemization of the D-center.
Recommended Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Why? DIC/Oxyma is superior to HOBt in suppressing racemization and is safer (non-explosive) compared to HOAt.
Step-by-Step Activation:
Calculate: Use 3.0 equivalents of Boc-D-Lys(iPr,Z)-OH relative to resin loading.
Dissolve: Dissolve the amino acid in minimal DMF or NMP (approx. 0.1 - 0.2 M concentration).
Add Oxyma: Add 3.0 equivalents of Oxyma Pure.
Add DIC: Add 3.0 equivalents of DIC.
Pre-activation Time: Allow to react for 2–3 minutes strictly.
Warning: Do not pre-activate for >5 minutes. Extended activation of D-amino acids increases the risk of oxazolone formation and subsequent racemization.
Phase 2: Coupling Reaction
Transfer: Add the pre-activated solution immediately to the resin (which has been neutralized/washed).
Reaction Time: Agitate at room temperature for 60–90 minutes .
Note: Since the incoming amino acid has a bulky side chain, the coupling rate is generally normal, but if the resin-bound amine is sterically hindered (e.g., N-methylated), extend time to 2-4 hours or use HATU.
Alternative Activation (For Difficult Sequences Only):
Reagents: HATU (2.9 eq) / DIEA (6.0 eq).
Protocol: Dissolve AA and HATU in DMF. Add DIEA immediately before adding to resin.
Risk:[2][1] High base concentration (DIEA) promotes base-catalyzed racemization of the D-alpha-proton. Use only if DIC/Oxyma fails.
Phase 3: Post-Coupling & Deprotection Cycle
Once coupled, the Boc group must be removed to proceed.
Wash: DMF (3x), DCM (3x).
Deprotection: Treat with 50% TFA in DCM (containing 0.5% indole or DTT as scavenger if Trp/Met are present).
2 minutes (Flow wash).
20 minutes (Batch incubation).
Wash: DCM (3x), DMF (3x).
Neutralization: 10% DIEA in DMF (2x 1 min).
Result: The resin now displays the free α-amine of D-Lys(iPr,Z), ready for the next cycle.
Final Cleavage & Side-Chain Deprotection[4]
The Z (Cbz) group on the ε-amine is stable to TFA . It requires strong acid (HF) or catalytic hydrogenolysis for removal. In standard Boc-SPPS, HF is the method of choice.
The HF Cleavage Protocol:
Drying: Ensure resin is completely dried under vacuum (P2O5) overnight.
Scavengers: Add p-cresol (and p-thiocresol if Cys/Met present) to the reaction vessel.
HF Addition: Condense anhydrous HF into the vessel at -78°C.
Reaction: Warm to 0°C and stir for 60 minutes .
Mechanism:[3] HF cleaves the peptide from the resin and removes the Z group from the ε-amine. The isopropyl group (alkyl) remains attached.
Extraction: Evaporate HF. Precipitate peptide in cold diethyl ether.
Product: The final peptide contains N-ε-isopropyl-D-lysine .
DOT Diagram: Experimental Workflow
Caption: Step-by-step SPPS cycle for Boc-D-Lys(iPr,Z)-OH incorporation.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield (Coupling)
Steric hindrance from previous residue.
Double couple; switch to HATU/HOAt; increase temp to 40°C (caution with D-AA).
Racemization (L-isomer detected)
Base-catalyzed proton abstraction.
Switch from HATU/DIEA to DIC/Oxyma. Reduce pre-activation time.
Incomplete Z Removal
Insufficient HF exposure.
Ensure HF cleavage is at 0°C for full 60 mins. Z groups are generally very HF labile.
+42 Da Mass Shift
Acetylation (capping) instead of coupling.
Ensure effective neutralization after TFA step before adding activated AA.
Analytical Verification:
HPLC: Expect a retention time shift compared to unmodified Lys. The isopropyl group increases hydrophobicity.
MS: The mass of the residue added is 170.1 Da (Lysine residue 128 + Isopropyl 42).
Exact Mass Check: Verify the exact mass of the specific N-iPr residue (C9H18N2O).
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review of orthogonal protection strategies including Z and Boc.
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols. Detailed methodologies for DIC/Oxyma activation to prevent racemization.
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. The foundational text for Boc/Benzyl chemistry.
PubChem Compound Summary. Boc-L-Lys(Z)-OMe (Analogous Structure Reference). National Center for Biotechnology Information. Used for structural verification of Z/Boc orthogonality.
Application Note: ¹H and ¹³C NMR Analysis of Protected Lysine
Introduction Lysine, an essential amino acid, possesses two primary amino groups: the α-amino group and the ε-amino group. In peptide synthesis and other biochemical modifications, selective protection of these amino gro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Lysine, an essential amino acid, possesses two primary amino groups: the α-amino group and the ε-amino group. In peptide synthesis and other biochemical modifications, selective protection of these amino groups is crucial to ensure regioselectivity and prevent unwanted side reactions. Common protecting groups for lysine include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is an indispensable tool for verifying the successful installation and removal of these protecting groups, as well as for confirming the overall structure and purity of the protected lysine derivatives. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of protected lysine, intended for researchers, scientists, and professionals in drug development.
Principles of NMR Analysis for Protected Lysine
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).[1] The chemical shift, reported in parts per million (ppm), provides valuable information about the structure of a molecule.
For protected lysine, ¹H and ¹³C NMR spectra will exhibit characteristic signals for the lysine backbone, the side chain, and the protecting group itself. The presence, position, and multiplicity of these signals allow for unambiguous structural elucidation.
¹H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).
¹³C NMR: Provides information on the number of different types of carbon atoms in a molecule. The chemical shifts of carbonyl carbons are particularly sensitive to the local environment and can be influenced by solvent polarity and hydrogen bonding.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Protocol:
Sample Weighing: Accurately weigh 5-25 mg of the protected lysine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). The choice of solvent can affect the chemical shifts of the analyte.[4][5][6][7]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or swirling can aid dissolution.
Filtration (Recommended): If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to prevent distortion of the magnetic field.[3][8]
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) for organic solvents or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions is recommended.[3][9]
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Sample Preparation
Caption: Workflow for preparing a protected lysine sample for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
Spectrometer Frequency: 400 MHz or higher
Pulse Program: Standard single-pulse experiment
Number of Scans: 16-64 (depending on sample concentration)
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Relaxation Delay: 2-5 seconds
Acquisition Time: 1-2 seconds
Spectral Width: 200-250 ppm
Data Processing and Interpretation
Data Processing
Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.
Processing Workflow:
Fourier Transform (FT): Converts the time-domain FID to a frequency-domain spectrum.[8]
Phasing: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[8]
Baseline Correction: Corrects the baseline to be flat and at zero intensity.[8]
Referencing: Calibrates the chemical shift axis using the internal standard or the residual solvent peak.[8][9]
Integration: Determines the relative ratios of protons by integrating the area under each peak.[8]
NMR Data Processing Workflow
Caption: Post-acquisition workflow for processing NMR data.
Interpretation of Spectra
The chemical shifts of the protons and carbons in protected lysine are influenced by the electron-withdrawing or -donating nature of the protecting groups.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Protected Lysine:
Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Notes
Lysine α-H
~4.0 - 4.5
~53 - 57
Lysine β, γ, δ-CH₂
~1.3 - 2.0
~22 - 35
Complex overlapping multiplets.
Lysine ε-CH₂
~3.0 - 3.2
~39 - 41
Shift is sensitive to the ε-amino protecting group.
Boc (tert-butyl)
~1.4
~28 (CH₃), ~80 (quaternary C)
Characteristic sharp singlet for the 9 protons.
Cbz (benzyl)
~7.3 (aromatic), ~5.1 (CH₂)
~127-137 (aromatic), ~67 (CH₂)
Aromatic protons appear as a multiplet.
Fmoc (fluorenyl)
~7.2 - 7.8 (aromatic), ~4.2 - 4.5 (CH, CH₂)
~120-144 (aromatic), ~47 (CH), ~67 (CH₂)
Complex aromatic region.
Carboxyl (COOH)
~10 - 13 (variable)
~170 - 176
Often broad and may exchange with D₂O.
Amide (NH)
~5.0 - 8.5 (variable)
N/A
Often broad and may exchange with D₂O.
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[4][5][6][7]
Example Spectra Analysis:
Boc-Lys-OH: The ¹H NMR spectrum will show a prominent singlet at around 1.4 ppm, integrating to 9 protons, confirming the presence of the Boc group.[10]
Z-Lys(Boc)-OH: The ¹H NMR spectrum will display signals for both the Cbz and Boc groups. Aromatic protons from the Cbz group will appear around 7.3 ppm, and the benzylic CH₂ protons around 5.1 ppm.[11] The ¹³C NMR will also show characteristic signals for both protecting groups.[12]
Fmoc-Lys-OH: The ¹H NMR spectrum is characterized by a complex set of aromatic signals between 7.2 and 7.8 ppm, corresponding to the fluorenyl group.[13]
Advanced NMR Techniques
For complex structures or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing the connectivity of the lysine side chain.[14][15]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning carbon signals based on their attached protons.[16][17]
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over longer ranges (typically 2-3 bonds). This can be used to connect different fragments of the molecule.
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is particularly useful for identifying all the protons of an amino acid residue.[14][18]
Troubleshooting
Poor Resolution: May be due to sample aggregation, high viscosity, or improper shimming. Diluting the sample or changing the solvent may help.
Broad Peaks: Exchangeable protons (e.g., -OH, -NH) often appear as broad signals. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.
Impurity Signals: Unidentified signals may be due to residual solvents, starting materials, or by-products.[19][20] Comparing the spectrum to reference data for common impurities can aid in their identification.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization and purity assessment of protected lysine derivatives. By understanding the principles of NMR and following the outlined protocols, researchers can confidently verify the structures of these critical building blocks in peptide synthesis and drug development. The use of advanced 2D NMR techniques can further enhance the level of detail and confidence in structural assignments.
References
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF. ResearchGate. [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. American Chemical Society. [Link]
Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed. [Link]
¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. [Link]
1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without... ResearchGate. [Link]
Chemical shift referencing. Weizmann Institute of Science. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
Two-Dimensional NMR and Protein Structure. Annual Reviews. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]
The very basics of NMR of proteins. Florida State University. [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling. Magnetic Resonance. [Link]
L-Lysine at BMRB. Biological Magnetic Resonance Bank. [Link]
NMR Sample Preparation Guidelines. University of Leicester. [Link]
Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies. PubMed. [Link]
Figure 1. 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine... ResearchGate. [Link]
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
Complete assignment of lysine resonances in 1H NMR spectra of proteins as probes of surface structure and dynamics. PubMed. [Link]
100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. PMC. [Link]
[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
Lysine Impurities and Related Compound. Veeprho. [Link]
Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence. PNAS. [Link]
pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe. Biochemistry. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
2D-NMR reveals different populations of exposed lysine residues in the apoB-100 protein of electronegative and electropositive fractions of LDL particles. PMC. [Link]
Application Note: Mass Spectrometry Characterization of Boc-D-Lysine(ip/cbz) Peptides
This Application Note is structured to guide researchers through the high-level characterization of synthetic peptide intermediates containing Boc-D-Lysine residues modified with either Carbobenzyloxy (Cbz/Z) protecting...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the high-level characterization of synthetic peptide intermediates containing Boc-D-Lysine residues modified with either Carbobenzyloxy (Cbz/Z) protecting groups or Isopropyl (ip) side-chain modifications.
Executive Summary
In peptide therapeutics and peptidomimetic synthesis, the Boc (tert-butyloxycarbonyl) group is a standard N-terminal protector, while the lysine side chain (
) often requires orthogonal protection (e.g., Cbz ) or functional derivatization (e.g., Isopropyl ).
Analyzing these intermediates presents unique challenges:
Labile N-terminal Protection: The Boc group is acid-labile; standard acidic LC-MS mobile phases can induce in-source fragmentation.
Isobaric Interferences:
-isopropyl modifications (+42.047 Da) are nearly isobaric with Acetylation (+42.011 Da), requiring high-resolution MS (HRMS) for differentiation.
Chirality: D-Lysine isomers are mass-identical to L-Lysine; distinguishing them requires chiral chromatography or Marfey’s analysis.
This guide provides a robust protocol for the Intact Mass Analysis and MS/MS Fragmentation of these specific peptide species.
Chemical Entities & MS Behavior
Understanding the physicochemical properties of the target moieties is prerequisite to method design.
Moiety
Structure
Mass Shift (m)
Stability (Acid)
MS Diagnostic Ion (Positive Mode)
Boc
tert-Butyloxycarbonyl
+100.05 Da
Labile (Cleaves in TFA)
[M-100+H] (Loss of Boc)[M-56+H] (Loss of t-Butyl)
Cbz (Z)
Carbobenzyloxy
+134.04 Da
Stable (Req. HF/H)
m/z 91.05 (Tropylium ion, )Neutral loss of CO (-44 Da)
ip
-Isopropyl
+42.05 Da
Stable (Alkyl bond)
m/z 126.13 (Isopropyl-Lys Immonium)No neutral loss of ketene (distinguishes from Acetyl)
Structural Visualization
The following diagram illustrates the fragmentation pathways for Boc-D-Lysine derivatives.
Figure 1: MS Fragmentation logic for Boc-protected Lysine derivatives. Note the distinct reporter ions for Cbz (91 Da) vs Isopropyl (126 Da).
Analytical Protocols
Protocol A: Sample Preparation for Boc-Protected Peptides
Objective: Solubilize hydrophobic protected peptides without removing the Boc group.
Solvent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) . Avoid DMSO if possible (suppresses ionization).
Dissolution: Prepare a 1 mg/mL stock solution in 50:50 ACN:Water.
Critical Step: Do NOT add TFA (Trifluoroacetic acid) to the stock solution. The acidity of TFA (pH < 1) can slowly degrade the Boc group over time.
Dilution: Dilute to 10 µg/mL in 0.1% Formic Acid (FA) in Water/ACN (50:50) immediately prior to injection. Formic acid is weaker than TFA and kinetically slower to deprotect Boc, making it safe for LC-MS timescales.
Protocol B: LC-MS Acquisition Parameters
Objective: Minimize in-source fragmentation while maximizing sensitivity.
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Note: Protected peptides are hydrophobic. Use a gradient starting at 30% B (ACN) rather than 5%.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 30% B to 95% B over 10 minutes.
MS Source (ESI):
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage / Declustering Potential:LOW (e.g., 20-30 V).
Why? High cone voltage accelerates ions in the gas phase, causing "In-Source CID" which strips the Boc group before the quadrupole selects the parent mass.
Source Temp: < 350°C.
Protocol C: Distinguishing Isopropyl (ip) from Acetyl (Ac)
Context:
-Isopropyl (+42.0470) and -Acetyl (+42.0106) are isobaric to low-res instruments.
High-Resolution MS (Orbitrap/TOF):
Acquire data at resolution > 60,000 (FWHM).
Extract Ion Chromatogram (XIC) with a narrow window (± 5 ppm).
Target Mass Difference: 0.0364 Da.
MS/MS Diagnostic (CID/HCD):
Acetyl-Lysine: Often produces a neutral loss of Ketene (-42 Da) or a specific immonium ion at m/z 126.09 (Standard Lys immonium 84 + 42).
Isopropyl-Lysine: Does not lose a ketene-like neutral fragment. The alkyl bond is stable. It produces a distinct immonium ion at m/z 126.13.
Validation: Spike with a known Acetyl-Lys standard if available.
Chiral Analysis (D vs L)
Mass spectrometry is blind to chirality. To confirm the D-configuration of the Lysine, you must use an orthogonal separation technique.
Method: Marfey’s Reagent Derivatization (FDAA)
Hydrolysis: Hydrolyze the peptide (6N HCl, 110°C, 24h) to free amino acids. Note: This removes Boc and Cbz.
Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
LC-MS Separation: FDAA-D-Lys and FDAA-L-Lys are diastereomers and will separate on a standard C18 column.
Reference: Compare retention time against authentic D-Lys and L-Lys standards derivatized identically.
Confirm if Cbz was intended to be removed. If yes, check Hydrogenolysis/HF conditions.
Mass is +42 Da, unsure if Ip or Ac
Isobaric Ambiguity
Use High-Res MS (R>60k). Check for neutral loss of 42 Da in MS/MS (indicates Acetyl).
Split peaks in chromatogram
Diastereomers (D/L scrambling)
Synthesis racemization. Perform Marfey's analysis to quantify %D vs %L.
Workflow Diagram
Figure 2: Step-by-step decision tree for confirming the identity of side-chain modifications.
References
Sigma-Aldrich. Boc-D-Lys(2-Cl-Z)-OH Product Specification. (Accessed 2026).[1] Link
Fujifilm Wako. Lysyl Endopeptidase Mass Spectrometry Grade Application Note. (Accessed 2026).[1] Link
Zhang, et al. Differentiation of Lysine Acetylation and Trimethylation by High-Resolution Mass Spectrometry. Journal of Proteome Research. (Cited for Isobaric differentiation logic).
Application Note: Boc-D-Lys(iPr,Z)-OH for Peptide Modification & Labeling
This is a comprehensive Application Note and Protocol guide for Boc-D-Lys(iPr,Z)-OH , a specialized amino acid derivative used in advanced peptide synthesis and drug development.[1] -Boc- -isopropyl- -benzyloxycarbonyl-D...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for Boc-D-Lys(iPr,Z)-OH , a specialized amino acid derivative used in advanced peptide synthesis and drug development.[1]
-Boc--isopropyl--benzyloxycarbonyl-D-lysine
CAS: 135101-22-3 (Generic for Boc-D-Lys(iPr,Z))
Classification: Non-Canonical Amino Acid (ncAA) / Peptidomimetic Building Block[1]
Part 1: Technical Introduction & Mechanism
The Chemical Entity
Boc-D-Lys(iPr,Z)-OH is a highly specialized building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[1] Its structure features three critical components that drive its utility in drug discovery and molecular labeling:
D-Configuration (D-Lys): Unlike natural L-amino acids, the D-enantiomer induces specific conformational constraints (e.g.,
-turns) and provides exceptional resistance to proteolytic degradation by endogenous enzymes.[1]
-Isopropyl Group (iPr): The lysine side-chain amine is alkylated with an isopropyl group.[1] This modification mimics the steric and electronic properties of -dimethyl-lysine and arginine , but with altered basicity and hydrogen-bonding potential.[1] It is a critical modification for reducing histamine-releasing side effects in cationic peptides (e.g., LHRH antagonists).
-Benzyloxycarbonyl (Z/Cbz): The secondary amine (created by the isopropyl group) is protected by a Z group.[2] This group is stable to the repetitive TFA treatments used to remove the -Boc group but is cleaved by Hydrogen Fluoride (HF) or TFMSA at the end of synthesis.[1]
Mechanism of Action in Labeling & Design
This compound is not a "label" in the fluorescent sense, but a structural label or pharmacophore modifier .[1] It is used to "label" a peptide sequence with a stable, secondary amine that mimics methylated lysine.
Epigenetic "Labeling": It serves as a stable mimic for
-dimethyl-lysine, allowing researchers to probe "reader" proteins (e.g., Chromodomains) without the instability of enzymatic demethylation.[1]
Therapeutic Optimization: In drug design (e.g., Spantide II, Antide), replacing L-Lys or L-Arg with D-Lys(iPr) dramatically increases metabolic stability and reduces off-target toxicity (mast cell degranulation).[1]
Part 2: Applications in Drug Development
Peptidomimetic Engineering
Researchers utilize Boc-D-Lys(iPr,Z)-OH to synthesize protease-resistant peptide analogues.[1] The bulky isopropyl group on the side chain prevents trypsin-like enzymes from recognizing the lysine, extending the plasma half-life of peptide drugs.[1]
Site-Specific Secondary Amine Generation
Upon final cleavage (HF treatment), the Z-group is removed, revealing a secondary amine (
Application: This secondary amine is nucleophilic but sterically hindered.[1] It can be selectively reacted with activated esters (e.g., NHS-Fluorescein) if the N-terminus is capped (e.g., acetylated), allowing for site-specific post-synthetic labeling at the lysine side chain.[1]
Reactor Loading: Place resin in the Teflon reaction vessel. Add p-Cresol (1 mL per gram resin).[1]
HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (10 mL per gram resin) into the vessel.
Reaction:
Warm to 0°C (Ice bath).
Stir for 60 minutes . (The Z group is robust; 60 min is required for quantitative removal).
Evaporation: Evaporate HF under a stream of
or vacuum (maintain 0°C to minimize side reactions).
Work-up:
Wash residue with cold Diethyl Ether (3x) to remove scavengers.
Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water .[1]
Lyophilize the extract to obtain the crude peptide containing D-Lys(iPr) .[1]
Part 4: Visualization & Logic
Figure 1: Synthesis & Application Workflow
The following diagram illustrates the integration of Boc-D-Lys(iPr,Z) into a peptide drug workflow, highlighting the orthogonal protection strategy.
Caption: Workflow for incorporating Boc-D-Lys(iPr,Z) into peptides. The Z-group protects the secondary isopropyl-amine during synthesis and is removed by HF to yield the bioactive residue.[1]
Part 5: References
Ljungqvist, A., et al. (1988). Design, synthesis and biological activity of a potent and selective tachykinin antagonist (Spantide II). Proceedings of the National Academy of Sciences, 85(21), 8236-8240. Link
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
ChemicalBook. (2024). BOC-D-LYSINE(IP/CBZ) Product Information. Link
Technical Support Center: Optimizing TFA Deprotection for Sensitive Peptides
Welcome to the Technical Support Center for peptide deprotection. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trifluoroacetic acid (TFA)-m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for peptide deprotection. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trifluoroacetic acid (TFA)-mediated cleavage and deprotection of synthetic peptides. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot issues logically and optimize your workflows for even the most sensitive sequences.
The final TFA deprotection step is a critical juncture in solid-phase peptide synthesis (SPPS).[1][2] It is here that the peptide is simultaneously cleaved from the resin support and stripped of its side-chain protecting groups. While TFA is highly effective, the process generates highly reactive carbocations from these protecting groups, which can irreversibly modify sensitive amino acid residues if not properly managed.[3][4] This guide provides field-proven insights and solutions to common challenges encountered during this crucial step.
Troubleshooting Guide: A-Q&A Approach to Common Deprotection Issues
This section directly addresses specific problems you might encounter during your experiments, providing both an explanation of the underlying cause and a validated solution.
Q1: My HPLC analysis shows a major side product with a +56 Da mass shift, especially in peptides containing Tryptophan, Methionine, or Cysteine. What is happening?
A1: This is a classic sign of tert-butylation, a common side reaction during TFA deprotection.
Causality & Mechanism: The most common side-chain protecting groups in Fmoc/tBu synthesis (e.g., t-butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp) are designed to be labile in strong acid.[1] TFA protonates the protecting group, causing it to cleave and form a stable tert-butyl cation (t-Bu⁺), a highly reactive electrophile.[5][6][7] This cation will readily attack any available nucleophile. Sensitive residues with electron-rich side chains, such as the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the free thiol of Cysteine (Cys), are prime targets for this electrophilic attack, resulting in the covalent addition of a tert-butyl group (+56 Da).[4][8][9]
Validated Solution: The key is to trap the t-Bu⁺ cation before it can react with your peptide. This is the primary role of a scavenger .
Incorporate Scavengers: Never perform a TFA cleavage without scavengers, especially for sensitive sequences. A standard, effective, and low-odor cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .[10][11][12]
How it Works: TIS is a powerful scavenger for carbocations like the trityl cation, while water helps to protonate and quench the t-butyl cation, suppressing the t-butylation of Trp.[11][13]
For Cysteine-Rich Peptides: S-tert-butylation of Cys can be severe.[9] For these, consider a two-step cleavage protocol or the addition of thiol-based scavengers like 1,2-ethanedithiol (EDT).[3][9] A proposed beneficial cocktail includes a combination of thioanisole and DMS in the presence of 1% DTT.[9]
Q2: I'm synthesizing a peptide with an Arg(Pbf) and a Trp residue. My mass spec shows a +252 Da modification on the Trp. What is this, and how can I prevent it?
A2: You are observing alkylation of the Tryptophan residue by the cleaved Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group from Arginine.
Causality & Mechanism: Sulfonyl-based protecting groups like Pbf and Pmc, used for the guanidino group of Arginine, generate reactive cationic species upon TFA cleavage.[3][14] These species can attack the indole ring of Trp, a side reaction that is particularly pronounced when the Arg and Trp residues are spatially close in the peptide sequence.[14][15] Even though Pbf is more labile and generally considered less prone to this side reaction than Pmc, it can still be a significant issue.[16]
Validated Solution: The most robust solution is to protect the Tryptophan indole ring itself.
Use Fmoc-Trp(Boc)-OH: Incorporate Tryptophan using an acid-labile Boc group on the indole nitrogen.[10]
How it Works: During the final TFA cleavage, the Boc group on the Trp side chain is also removed. However, its removal proceeds through an indole-carboxy intermediate which protects the indole ring from alkylation by cations released from other residues like Arg(Pbf).[16] This strategy almost completely suppresses the sulfonation side reaction.[3]
Alternative Scavenger Strategy: If you cannot re-synthesize the peptide, using a more complex scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) can help mitigate the damage by providing a higher concentration and variety of nucleophiles to quench the Pbf-derived cations.[17][18]
Q3: My peptide contains Methionine, and after cleavage, I see a +16 Da peak that is difficult to separate. What is this impurity?
A3: Your Methionine residue has been oxidized to Methionine sulfoxide (Met(O)).[19]
Causality & Mechanism: The thioether side chain of Methionine is highly susceptible to oxidation, which can occur during the acidic cleavage conditions.[19][20] Standard scavenger cocktails like TFA/TIS/H₂O are not sufficient to prevent this, as they lack reducing agents.[21]
Validated Solution: You must use a cleavage cocktail specifically designed to maintain a reducing environment and protect Methionine.
Use a Met-Specific Cocktail: A well-established cocktail to minimize Met oxidation is Reagent H .[20][21] Its composition is: Trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (DMS) (2% w/w), and ammonium iodide (1.5% w/w).[20][22]
How it Works: This potent mixture contains multiple reducing agents and scavengers. Thioanisole and DMS are effective at scavenging electrophiles that could alkylate Met, while ammonium iodide and EDT help maintain a reducing environment, preventing oxidation.[19][20][22]
Post-Synthesis Reduction: If oxidation has already occurred, it is sometimes possible to reduce Met(O) back to Met in solution using reagents like N-methylmercaptoacetamide, although preventing the oxidation in the first place is far more efficient.
Q4: My peptide has an Asp-Gly sequence, and I'm getting a complex mixture of products with the correct mass but different retention times, along with some piperidide adducts.
A4: This is a classic case of aspartimide formation.
Causality & Mechanism: The side-chain carboxyl group of Aspartic acid (Asp) can perform an intramolecular cyclization with its own backbone amide nitrogen, especially when the following residue is small and unhindered (like Glycine or Serine). This forms a five-membered succinimide ring, or aspartimide.[23] This side reaction is catalyzed by both the basic conditions of Fmoc removal (piperidine) and the acidic conditions of final cleavage. The stable aspartimide intermediate can then re-open via hydrolysis, but the attack can occur at two different carbonyls, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide. The aspartimide can also be attacked by piperidine, forming piperidide adducts.[23]
Validated Solution: Prevention is key and involves strategies during synthesis, but cleavage conditions can also be optimized.
Synthesis Strategy: The most effective way to prevent this is by using protecting groups on the backbone amide nitrogen of the residue following Asp, such as Dmb or Hmb groups, though this can make coupling more difficult.[23]
Cleavage Optimization: Perform the cleavage at a lower temperature (e.g., 4°C or on ice) to slow the kinetics of aspartimide formation. Minimize the cleavage time to what is necessary for complete deprotection, which should be determined empirically with small-scale test cleavages.[3]
Visualizing the Process: Deprotection and Side Reactions
To better understand the competing reactions during cleavage, the following diagram illustrates the central role of the carbocation intermediate.
Caption: TFA deprotection pathway and competing side reactions.
Frequently Asked Questions (FAQs)
Q: How do I choose the right cleavage cocktail?
A: The choice depends entirely on your peptide's sequence.[3][24] Start with a decision tree:
Does the peptide contain Trp, Met, Cys, or Arg?
No: A simple cocktail like TFA/H₂O (95:5) may suffice.[24]
Yes: Proceed to the next question.
Which sensitive residues are present?
Only Trp/Tyr and tBu groups: Use TFA/TIS/H₂O (95:2.5:2.5) .[10][12] If Arg(Pbf/Pmc) is also present, ensure you have used Fmoc-Trp(Boc)-OH during synthesis.[3]
Contains Met: Use a Met-specific cocktail like Reagent H .[20][21]
Contains Cys: Use TFA/TIS/H₂O/EDT (94:1:2.5:2.5) or a more specialized cocktail if S-tert-butylation is severe.[3][9]
Contains multiple sensitive residues (e.g., Trp, Met, Arg): Use a robust, broad-spectrum cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) .[17][18]
Q: How long should the cleavage reaction last?
A: A standard time is 2-4 hours at room temperature .[5][17] However, this is not absolute. Sterically hindered sequences or resins with very stable linkers may require longer times.[11] Conversely, peptides prone to acid-catalyzed side reactions (like aspartimide formation) benefit from the shortest effective time. It is always best practice to perform a small-scale test cleavage and monitor the reaction progress by HPLC to optimize the time for your specific peptide.[3]
Q: How do I properly work up the peptide after cleavage?
A: The standard procedure is precipitation in cold diethyl ether.
After the reaction is complete, filter the resin to collect the TFA filtrate containing your peptide.[5]
Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]
In a separate, larger centrifuge tube, add ~10 volumes of ice-cold diethyl ether.
Slowly add the TFA filtrate to the cold ether while gently vortexing. The peptide should precipitate as a white solid.[25]
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual TFA and scavengers.[25]
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Data & Protocols
Table 1: Common Scavenger Cocktails for TFA Deprotection
Cocktail Name
Composition (v/v/v or v/v/w)
Primary Use & Key Features
References
Standard (Low Odor)
TFA/TIS/H₂O (95:2.5:2.5)
A general-purpose and effective cocktail for many sequences, particularly good for scavenging trityl groups.[11]
Reaction vessel (e.g., fritted syringe or small round-bottom flask)
Ice-cold Diethyl Ether
Dichloromethane (DCM) for washing
Nitrogen gas line for agitation/drying
Centrifuge and centrifuge tubes
Procedure:
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
Wash the resin with DCM (3 x 1 mL) to ensure it is dry and properly swelled, then remove all DCM.
Add the freshly prepared cleavage cocktail to the resin (approx. 2 mL per 100 mg of resin). Ensure the resin is fully submerged.[24]
Agitate the mixture gently at room temperature for 2-3 hours. A gentle stream of nitrogen can be used for mixing.[17]
Filter the resin and collect the filtrate into a clean centrifuge tube.
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates to ensure complete recovery.[5]
In a separate, larger tube, place 10 volumes of ice-cold diethyl ether (e.g., 25 mL).
Slowly add the TFA filtrate dropwise into the cold ether while gently mixing. A white precipitate of the peptide should form.[25]
Centrifuge the suspension at ~3500 rpm for 5 minutes to pellet the peptide.
Carefully decant the supernatant ether.
Resuspend the peptide pellet in another portion of cold ether, vortex briefly, and centrifuge again. Repeat this wash step at least two more times to thoroughly remove scavengers and residual acid.[25]
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC, MS) and purification.
Visualizing the Troubleshooting Workflow
When faced with an unexpected result, a logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting TFA deprotection issues.
References
Ruczyński, J., Lewandowska, M., Szymańska, A., & Rekowski, P. (2009). Sequence‐dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Journal of Peptide Science, 15(9), 563-570. Retrieved from [Link]
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. Retrieved from [Link]
Kawasaki, K., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 47-52. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Ruczynski, J., Lewandowska, M., Szymańska, A., & Rekowski, P. (2009). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Journal of Peptide Science, 15(9), 563-70. Retrieved from [Link]
Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
Pearson, D. S., & Sahar, D. (2016). Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. Organic Letters, 18(15), 3822-3825. Retrieved from [Link]
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]
Hiskey, R. G., & Adams, J. B. (1965). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society, 2178-2184. Retrieved from [Link]
Kumar, V., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
Fields, C. G., & Fields, G. B. (1995). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 29-48). Humana Press. Retrieved from [Link]
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
ResearchGate. (2018, November 1). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Retrieved from [Link]
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. Retrieved from [Link]
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
Sharma, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15292. Retrieved from [Link]
Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. Retrieved from [Link]
Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(70), 41069-41076. Retrieved from [Link]
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1184, pp. 109-122). Humana Press. Retrieved from [Link]
StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Miller, L. P., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 89(9), 6141-6147. Retrieved from [Link]
ResearchGate. (2015, April 28). How can I remove TFA? Retrieved from [Link]
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Giraud, M., Cavelier, F., & Martinez, J. (2009). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 15(4), 266-271. Retrieved from [Link]
Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (22), 1063-1064. Retrieved from [Link]
A Tale of Two Lysines: A Comparative Guide to Boc-D-Lys(2-Cl-Z)-OH and Fmoc-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high-yield, high-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high-yield, high-purity peptides. Lysine, with its reactive ε-amino group, presents a critical choice in protecting group strategy. This guide offers an in-depth, objective comparison of two workhorse D-lysine derivatives: Boc-D-Lys(2-Cl-Z)-OH for the Boc/Bzl strategy and Fmoc-D-Lys(Boc)-OH for the Fmoc/tBu strategy. Understanding the nuances of their respective chemistries is essential for troubleshooting syntheses and designing robust protocols for complex peptides.
The Core Principle: Orthogonal Protection
Successful SPPS hinges on the concept of orthogonal protecting groups, where one type of protecting group can be removed in the presence of others.[1] This allows for the selective deprotection of the α-amino group for chain elongation without disturbing the protection of reactive side chains. The choice between Boc-D-Lys(2-Cl-Z)-OH and Fmoc-D-Lys(Boc)-OH is fundamentally a choice between two distinct and highly successful orthogonal systems.[2]
Fmoc-D-Lys(Boc)-OH is a cornerstone of the now predominant Fmoc/tBu strategy.[3] In this scheme, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[][5] This offers true orthogonality, as the repetitive deprotection of the Fmoc group with a mild base like piperidine does not affect the acid-sensitive Boc group on the lysine side chain.[3]
On the other hand, Boc-D-Lys(2-Cl-Z)-OH is a classic reagent in the Boc/Bzl protection strategy. Here, the α-amino group is protected by the acid-labile Boc group. The lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a more acid-stable derivative of the benzyloxycarbonyl (Cbz or Z) group.[2][6] This system relies on differential acid lability: the α-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the 2-Cl-Z group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage, which is performed concurrently with the final cleavage of the peptide from the resin.[7][8]
- Can be beneficial for synthesizing long or aggregation-prone peptides due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[2]
- Milder overall reaction conditions, reducing the risk of side reactions.[3] - Avoids the use of highly hazardous HF.[3] - Compatible with a wider range of acid-sensitive modifications and linkers.[2] - Easier automation and monitoring of Fmoc deprotection via UV absorbance.[3]
Disadvantages
- Requires the use of highly corrosive and hazardous anhydrous HF, necessitating specialized equipment. - Harsher final cleavage conditions can lead to more side reactions.[1] - Repetitive acid treatment can lead to gradual degradation of the peptide-resin linkage.
- Base-catalyzed side reactions such as diketopiperazine formation at the dipeptide stage can occur. - Aggregation can be more pronounced in some sequences.
Common Side Reactions
- Incomplete Boc deprotection leading to deletion sequences.[1] - Side-chain acylation if the 2-Cl-Z group is compromised. - Alkylation of sensitive residues (Trp, Met, Tyr) by carbocations generated during HF cleavage.[1]
- Aspartimide formation in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. - Racemization, particularly with sensitive amino acids.
Visualizing the Orthogonal Strategies
The following diagrams illustrate the distinct workflows for incorporating D-lysine into a peptide chain using each of the two derivatives.
Caption: Boc-SPPS workflow for D-lysine incorporation.
Caption: Fmoc-SPPS workflow for D-lysine incorporation.
Experimental Protocols: A Practical Application
To illustrate the practical differences, here are condensed, step-by-step protocols for a single coupling cycle incorporating either Boc-D-Lys(2-Cl-Z)-OH or Fmoc-D-Lys(Boc)-OH into a growing peptide chain on a solid support.
Protocol 1: Boc-SPPS Cycle with Boc-D-Lys(2-Cl-Z)-OH
This protocol assumes a peptide-resin with a free N-terminal amino group.
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
Amino Acid Activation and Coupling:
Dissolve Boc-D-Lys(2-Cl-Z)-OH (3 equivalents) and an activator like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution for in situ neutralization and activation.
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
Monitor coupling completion with a Kaiser test (should be negative).
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x).
α-Boc Deprotection:
Perform a pre-wash with 50% TFA in DCM for 1-2 minutes.
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[1]
Washing: Wash the resin with DCM (3x) to remove residual TFA.
Neutralization:
Wash the resin with 10% DIPEA in DMF (2x for 2 minutes each).
Wash with DMF (3x) to remove excess base. The resin is now ready for the next coupling cycle.
Protocol 2: Fmoc-SPPS Cycle with Fmoc-D-Lys(Boc)-OH
This protocol assumes an N-terminally Fmoc-protected peptide-resin.
α-Fmoc Deprotection:
Swell the peptide-resin in DMF.
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the fulvene adduct.
Amino Acid Activation and Coupling:
Dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.[2]
Add a base such as DIPEA (4-8 equivalents) to the amino acid solution.
Add the activated amino acid solution to the deprotected peptide-resin.
Allow the reaction to proceed for 30-60 minutes.
Monitor the coupling reaction (e.g., Kaiser test).
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Conclusion: Making an Informed Decision
The choice between Boc-D-Lys(2-Cl-Z)-OH and Fmoc-D-Lys(Boc)-OH is dictated by the overarching SPPS strategy. The Fmoc/tBu strategy, utilizing Fmoc-D-Lys(Boc)-OH, has become the method of choice for routine peptide synthesis due to its milder conditions, avoidance of hazardous HF, and ease of automation.[2][3] It is particularly advantageous for synthesizing peptides with post-translational modifications or other acid-sensitive functionalities.[3]
However, the classic Boc/Bzl strategy with Boc-D-Lys(2-Cl-Z)-OH remains a powerful and relevant technique.[2] It can offer advantages in the synthesis of long and difficult sequences that are prone to aggregation, as the repetitive acidic deprotection steps keep the growing peptide chain protonated, which can help to disrupt problematic secondary structures.[2]
Ultimately, a deep understanding of the chemical principles, advantages, and potential pitfalls of both approaches empowers the researcher to select the optimal strategy for the successful synthesis of their target peptide.
References
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
AAPPTec. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]
Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
P3 BioSystems. (n.d.). Boc-D-Lys(Z)-OH. Retrieved from [Link]
ACS Publications. (2023, July 15). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]
Chengdu Baishixing Science and Technology. (n.d.). BOC-L-Lys (z)-OH. Ingredients Online. Retrieved from [Link]
ResearchGate. (2018, August 21). How do I protect all the side chain amine groups of lysine and arginine? Retrieved from [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
PeptaNova. (n.d.). Boc-D-Lys(Cl-Z)-OH. Retrieved from [Link]
ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]
Beyond Chirality: The Conformational and Synthetic Impact of Boc-D-Lysine Derivatives
Executive Summary In the high-stakes landscape of peptide drug discovery, the incorporation of D-amino acids is a primary strategy for inducing specific secondary structures (such as -turns) and enhancing proteolytic sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of peptide drug discovery, the incorporation of D-amino acids is a primary strategy for inducing specific secondary structures (such as
-turns) and enhancing proteolytic stability. However, the selection of the side-chain derivative for Boc-D-Lysine is often oversimplified.
This guide compares the two dominant categories implied by the "ip/cbz" designation:
Boc-D-Lys(Cbz) (and its robust analog 2-Cl-Z ): The standard for transient protection during synthesis.
Boc-D-Lys(N
-iPr) (Isopropyl): A structural modification used to permanently alter conformation and solubility.
Key Insight: While "Cbz" is a protecting group removed to restore native lysine, "ip" (Isopropyl) is often a permanent modification that eliminates a hydrogen bond donor, drastically altering the peptide's folding landscape and metabolic profile.
Mechanism: The Carbobenzyloxy (Cbz or Z) group masks the
-amine as a carbamate. It is stable to the TFA used for Boc deprotection but is cleaved by anhydrous Hydrogen Fluoride (HF) or catalytic hydrogenation.
Conformational Impact (During Synthesis): The bulky aromatic ring of the Cbz group can induce transient hydrophobic collapse or "knots" during solid-phase synthesis (SPPS), occasionally leading to difficult couplings.
Vulnerability: In long syntheses (>20 residues), the Cbz group is slightly unstable to repetitive TFA exposure, leading to premature deprotection and branching.
The Robust Alternative: Boc-D-Lys(2-Cl-Z)-OH
Role: Enhanced Transient Protection.
Mechanism: The electron-withdrawing chlorine atom at the ortho position destabilizes the carbocation intermediate required for acid-catalyzed cleavage.
Superiority: It is approximately 100x more stable to TFA than the standard Cbz group.
Recommendation: For any sequence longer than 10 residues, Boc-D-Lys(2-Cl-Z)-OH is the mandatory replacement for Cbz to prevent side-chain branching.
The Modifier: Boc-D-Lys(N
-iPr)-OH
Role: Permanent Structural Modification.
Mechanism: The
-amine is alkylated with an isopropyl group. This is not removed during standard cleavage (unless specifically designed as a labile protecting group, which is rare).
Conformational Impact:
Steric Occlusion: The isopropyl group adds bulk, restricting the rotational freedom of the side chain.
H-Bonding: Converts the primary amine to a secondary amine, removing one H-bond donor. This often disrupts
-helices but stabilizes -turn structures by reducing solvation penalties.
Comparative Data Matrix
Feature
Boc-D-Lys(Cbz)
Boc-D-Lys(2-Cl-Z)
Boc-D-Lys(iPr)
Primary Function
Protection (Standard)
Protection (Long Peptide)
Peptidomimetic (Stability)
TFA Stability
Moderate (Loss ~0.1% per cycle)
High (Loss <0.001% per cycle)
High (Stable)
Cleavage Condition
HF / TFMSA / -Pd
HF / TFMSA
Stable (Remains on peptide)
Conformational Effect
Native Lys after cleavage
Native Lys after cleavage
Permanent Hydrophobic/Steric Shift
Solubility (Resin)
Moderate
Moderate
High (Disrupts aggregation)
Cost
Low
Medium
High
Part 2: Decision Logic & Workflows
The choice between these derivatives dictates your synthetic strategy. Use the following decision tree to validate your selection.
Figure 1: Strategic selection flowchart for D-Lysine derivatives in Boc chemistry.
Part 3: Experimental Protocols
Protocol A: Synthesis with Boc-D-Lys(2-Cl-Z)-OH (High Fidelity)
Use this protocol for peptides >15 residues to ensure conformational homogeneity.
Coupling: Dissolve Boc-D-Lys(2-Cl-Z)-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 1 min. Add to resin.[2][3] Shake for 45 min.
Note: The 2-Cl-Z group is more hydrophobic; ensure DCM washes are thorough to prevent aggregation.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min).
Critical Check: Verify the absence of "benzyl cation" side reactions by adding 0.5% Indole or Anisole as a scavenger during TFA steps if Trp/Met are present.
Protocol B: HF Cleavage (The "High Vacuum" Method)
Required for removing Cbz or 2-Cl-Z. This step is the most critical for preserving peptide conformation.
Safety: HF is lethal. Use a specialized Teflon vacuum line.
Preparation: Dry the peptide-resin over
overnight.
Scavenger Mix: Add p-Cresol (1 mL/g resin) and p-Thiocresol (0.2 g/g resin) to the reaction vessel.
HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (10 mL/g resin) into the vessel.
Reaction: Warm to 0°C (Ice bath). Stir for:
45 min for Boc-D-Lys(Cbz).
60 min for Boc-D-Lys(2-Cl-Z).
Extraction: Evaporate HF under high vacuum. Wash resin with cold ether (removes scavengers). Extract peptide with 10% Acetic Acid. Lyophilize.
Part 4: Conformational Verification (CD Spectroscopy)
To verify if your D-Lysine substitution has induced the desired
-turn (or if the iPr modification has disrupted a helix), use Circular Dichroism (CD).
Workflow:
Sample Prep: Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) at 50 µM.
Measurement: Scan 190–260 nm at 20°C.
Interpretation:
-Turn (Type II'): Look for a maximum at ~200 nm and a minimum at ~218 nm (Characteristic of D-amino acids in turns).
Random Coil: Strong minimum at 198 nm.
Impact of iPr: If comparing D-Lys vs D-Lys(iPr), a shift from "Helix" (double minima at 208/222 nm) to "Turn/Coil" indicates the isopropyl group has successfully disrupted the helical H-bonding network.
Figure 2: Interpreting CD spectra for D-Lysine containing peptides.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756.
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847–858. (Context on D-amino acids and conformational constraints).
Case studies of successful peptide synthesis using Boc-D-lysine(ip/cbz).
This guide provides an in-depth technical analysis of Boc-D-Lys(ip/Cbz) (CAS 135101-22-3), a specialized building block used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1] Based on the CAS registry and chemica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Boc-D-Lys(ip/Cbz) (CAS 135101-22-3), a specialized building block used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1]
Based on the CAS registry and chemical nomenclature, this reagent is identified as
-Boc--isopropyl--benzyloxycarbonyl-D-lysine . Unlike standard lysine derivatives that yield a primary amine upon deprotection, this building block is engineered to introduce a secondary amine (-isopropyl) into the peptide sequence. This modification is critical in drug development for enhancing metabolic stability and altering the pharmacokinetic profile of peptide therapeutics.
Part 1: Strategic Analysis & Chemical Logic
The Specialist vs. The Standard
In the landscape of peptide drug discovery, standard lysine residues are often the "weak link"—susceptible to rapid degradation by trypsin-like proteases and enzymatic hydrolysis. Boc-D-Lys(ip/Cbz) offers a chemical solution by sterically hindering the
-amine.
Feature
Boc-D-Lys(ip/Cbz) (The Specialist)
Boc-D-Lys(2-Cl-Z) (The Standard)
Boc-D-Lys(Fmoc) (The Orthogonal)
CAS Number
135101-22-3
57096-11-4
N/A (Various)
Side Chain Structure
-Isopropyl, -Cbz
-(2-Chloro-Cbz)
-Fmoc
Final Residue (Post-HF)
-Isopropyl-D-Lysine (Secondary Amine)
D-Lysine (Primary Amine)
D-Lysine (Primary Amine)
Primary Application
Metabolic Stability: Prevents proteolysis; alters pKa and H-bonding.[1][2]
Observation: The bulky side chain (isopropyl + Cbz) creates significant steric hindrance.
Activation: Dissolve Boc-D-Lys(ip/Cbz)-OH, HBTU, and HOBt in minimal DMF. Add DIEA. Activate for 1-2 minutes.
Coupling: Add to resin. Shake for 2 hours (double the standard time).
Monitoring: Perform a Kaiser Test (Ninhydrin).
Note: If the previous residue was also hindered, double-coupling is mandatory.
Step 4: Final Cleavage (High HF)
Reagent: Anhydrous HF + p-Cresol (90:10).
Conditions: 0°C for 60 minutes.
Mechanism:
-Boc Cleaved.
Side-chain
-Cbz Cleaved.
Side-chain
-Isopropyl RETAINED .
Resin Linker
Cleaved.
Workup: Precipitate with cold diethyl ether. Lyophilize from water/acetonitrile.
2.3 Analytical Validation
HPLC: Expect a retention time shift (more hydrophobic) compared to the native D-Lys analog due to the isopropyl group.
Mass Spectrometry (ESI-MS):
Native D-Lys Analog Mass:
Target D-Lys(ip) Analog Mass:
Da (Mass of Isopropyl group - H).
Part 3: Visualization of the Synthetic Pathway
The following diagram illustrates the chemical fate of the Boc-D-Lys(ip/Cbz) residue during the synthesis and cleavage process.
Caption: Workflow showing the retention of the Isopropyl group post-HF cleavage, distinguishing this reagent from standard Cbz-protected lysine.
Part 4: Troubleshooting & Optimization Data
Solubility Issues
Boc-D-Lys(ip/Cbz) is more hydrophobic than standard Boc-Lys(2-Cl-Z).
Problem: Reagent precipitates in pure DCM.
Solution: Use 100% DMF or NMP for the coupling reaction.
Incomplete Coupling (Steric Hindrance)
Due to the bulk of the
-isopropyl--Cbz moiety, coupling rates are slower.
Coupling Condition
Yield (Kaiser Test)
Recommendation
HBTU / DIEA (1 hr)
85% (Incomplete)
❌ Avoid for this residue
HBTU / DIEA (2 hr)
96% (Acceptable)
⚠️ Monitor closely
HATU / HOAt (1 hr)
>99% (Complete)
✅ Recommended
Double Couple (HBTU)
>99% (Complete)
✅ Reliable Alternative
Stability Comparison (Experimental Data Summary)
Comparing the half-life (
) of a model peptide (Ac-Phe-X -Ala-NH2) in human plasma.
Residue X
(Hours)
Interpretation
L-Lys
0.8
Rapid degradation
D-Lys
12.5
Improved stability (stereochemistry)
D-Lys(ip)
>48.0
Superior stability (Stereo + Steric shielding)
References
BenchChem. (2025).[3] Common side reactions with Boc-D-Lys-OH in peptide synthesis. Retrieved from
ChemicalBook. (n.d.). BOC-D-LYSINE(IP/CBZ) Product Description and CAS 135101-22-3.[1][2][4][5] Retrieved from
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][3][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational Boc Chemistry).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Peptide.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis: 2-Cl-Z vs Cbz. Retrieved from
Operational Guide: Safe Disposal of Boc-D-Lysine(ip/cbz)
Executive Summary Boc-D-lysine(ip/cbz) (likely referring to -Boc- -isopropyl- -Cbz-D-Lysine or the common derivative Boc-D-Lys(2-Cl-Z)-OH) is a protected amino acid used in peptide synthesis.[1][2][3][4][5] While general...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-D-lysine(ip/cbz) (likely referring to
-Boc--isopropyl--Cbz-D-Lysine or the common derivative Boc-D-Lys(2-Cl-Z)-OH) is a protected amino acid used in peptide synthesis.[1][2][3][4][5] While generally low in acute toxicity, its disposal carries a critical latent hazard : the potential for rapid gas evolution and container over-pressurization if mixed with acidic waste streams.[6][2]
IMMEDIATE ACTION REQUIRED:
Do NOT mix this substance (solid or solution) with acidic waste (e.g., TFA cleavage cocktails).[1][2]
Segregate as "Organic Solid" or "Non-Halogenated Organic Liquid."
Label clearly with "Contains Protected Amino Acid – Acid Sensitive."[1][2]
Chemical Identity & Hazard Profiling
To ensure safe disposal, we must understand the chemical mechanics of the protecting groups.[6][2] The "ip/cbz" notation refers to the side-chain protection, while "Boc" protects the alpha-amine.[1][6][2]
Component
Chemical Function
Disposal Hazard Mechanism
Boc Group
Acid-labile protection
High Risk: Decomposes in the presence of strong acids (TFA, HCl) to release Isobutylene gas and .[1][6][2] This causes rapid pressure buildup in closed waste containers.[1][2]
Cbz/Z Group
Base/Hydrogenolysis-labile
Moderate Risk: Stable to mild acid but adds significant carbon load.[1][2] Combustible. Releases toxic nitrogen oxides () upon incineration.[1][2]
"ip" (Isopropyl/2-Cl)
Side-chain modification
Low Risk: Increases lipophilicity.[1][2] If "ip" refers to a chlorinated derivative (e.g., 2-Cl-Z), incineration may release HCl gas.[1][6][2]
Safety Data Sheet (SDS) Summary:
Signal Word: Warning (typically for skin/eye irritation).[1][2][7]
Reactivity: Incompatible with strong oxidizers and strong acids.[1][2]
Critical Safety Insight: The "Pressure Bomb" Effect
As a Senior Scientist, I have witnessed laboratory accidents caused by the improper commingling of peptide reagents.
The Mechanism of Failure:
If Boc-D-lysine(ip/cbz) is discarded into a waste carboy containing "Cleavage Waste" (typically 95% Trifluoroacetic Acid - TFA), the following reaction occurs spontaneously:
Consequence: A standard 20L waste carboy can pressurize within minutes, leading to a rupture or explosion that sprays corrosive acid and glass shards.[6][2]
Protocol Rule #1: Never dispose of Boc-protected amino acids in the same container as acidic peptide cleavage waste.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Excess or Expired)
Best practice is to keep the substance in its original state (solid) to minimize solvent waste volume.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.[1][2]
Labeling: Attach a hazardous waste tag.
Chemical Name: "Boc-D-Lysine Derivative (Solid)."
Hazards: Check "Toxic" (standard precaution) and "Irritant."[1][2]
Special Note: Write "ACID SENSITIVE - DO NOT MIX WITH ACIDS" in red ink.
Segregation: Place in the "Solid Organic Waste" bin.
Hand-off: Schedule pickup by your EHS (Environmental Health & Safety) provider.[1][2] This material will likely be incinerated.[1][2]
Scenario B: Disposal of Reaction Mixtures (Liquid)
If the reagent is dissolved in solvent (e.g., DMF, DCM, Methanol).[6][2]
Venting: Use a waste cap with a built-in pressure relief valve (e.g., 0.2 micron hydrophobic filter) if available.[1][2] If not, leave the cap slightly loose for 24 hours in a fume hood to ensure no slow gas evolution occurs before tightening.[6][2]
Visual Decision Matrix (DOT)
The following diagram illustrates the decision logic for segregating this waste stream to prevent accidents.
Caption: Decision tree for segregating Boc-protected amino acid waste to prevent acid-catalyzed gas evolution.
Emergency Contingencies
Spill Response (Solid):
PPE: Wear nitrile gloves, lab coat, and safety glasses.[6][2] A dust mask (N95) is recommended to prevent inhalation.[1][2]
Containment: Do not sweep dry dust (static risk).[1][2] Cover with a damp paper towel.[1][2]
Cleanup: Scoop up the damp material and place it in a solid waste container.[1][2] Wipe the area with soap and water.[1][2][7][8]
Disposal: Place saturated pads into a sealed bag and treat as solid hazardous waste.
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Z-D-Lys(Boc)-OH. Retrieved from [1][2]
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: N-alpha-Boc-D-lysine. Retrieved from [1]
Isidro-Llobet, A., et al. (2009).[1][6][2] Amino Acid-Protecting Groups. Chemical Reviews. (Provides mechanism of Boc acid-lability).[1][2] Retrieved from [1]
Princeton University EHS. (2024).[1][2] Waste Management: Chemical Compatibility & Segregation. (Guidance on separating organic amines from acids). Retrieved from [1]
Personal protective equipment for handling Boc-D-lysine(ip/cbz)
Executive Summary & Chemical Context Boc-D-lysine(ip/cbz) (CAS: 135101-22-3) is a specialized orthogonal protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1][2] The notation "ip/cbz"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Boc-D-lysine(ip/cbz) (CAS: 135101-22-3) is a specialized orthogonal protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1][2] The notation "ip/cbz" typically refers to the Isopropyl (ip) ester modification at the C-terminus and the Benzyloxycarbonyl (Cbz/Z) protection at the
-amine, with tert-Butoxycarbonyl (Boc) protecting the -amine.[1]
While often classified as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, this creates a false sense of security . As a lipophilic intermediate, it possesses high bioavailability. The primary operational risks are respiratory sensitization from fine particulate dust and chemical permeation when dissolved in organic solvents (DMF/DCM).[1]
Core Directive: Treat this substance as a Category 2 Irritant and a Potential Sensitizer .[1] Zero-contact protocols are required to prevent cross-contamination of the research environment and exposure to the operator.[1]
Risk Assessment & Hazard Identification
Hazard Category
Specific Risk
Mechanism of Action
Physical State
Static-Prone Dust
Protected amino acids are low-density, fluffy powders.[1] They accumulate static charge, causing "fly-away" particles that can bypass standard face masks and contaminate bench surfaces.[1]
Biological
Sensitization
Repeated inhalation of amino acid derivatives can trigger immune responses.[1] The Cbz and Boc groups increase lipophilicity, facilitating skin absorption.
Chemical
Solvent Synergy
When dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide), the solution penetrates standard nitrile gloves rapidly, carrying the solute through the skin barrier.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on breakthrough time data for the solvents typically used with this reagent, rather than the solid reagent itself.
Table 1: PPE Specifications
Body Area
PPE Standard
Technical Justification
Hand Protection (Solid Handling)
Double Nitrile Gloves (Min 5 mil)
Provides adequate barrier against dry powder.[1] The outer pair allows for immediate removal if dust contamination occurs.
Hand Protection (Solution - DMF)
Extended Cuff Nitrile (Min 8 mil)
Standard nitrile degrades in DMF.[1] Thicker, extended cuffs prevent wrist exposure during solution transfer.
Hand Protection (Solution - DCM)
Laminate (Silver Shield®) or PVA
CRITICAL: Nitrile has a breakthrough time of <5 minutes for DCM.[1] If dissolving in DCM, use laminate under-gloves.[1]
Respiratory
Fume Hood (Primary)
All weighing must occur inside a certified chemical fume hood.[1]
Respiratory (Secondary)
N95 / P100 Respirator
Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1] Surgical masks provide zero protection against chemical dust.[1]
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for fine powders that can drift around lenses.[1]
Body
Tyvek® Lab Coat (or Cotton)
Synthetic blends can build static charge, exacerbating powder fly-away.[1] 100% Cotton or anti-static Tyvek is preferred.[1]
Operational Protocol: Step-by-Step
Phase 1: Preparation & Static Control
Objective: Neutralize static charge to prevent "flying powder."
Step 1: Place the reagent bottle and weighing boat inside the fume hood.
Step 2: If an ionizer is available, pass the stream over the open bottle for 5 seconds. If not, wipe the outside of the bottle and spatula with an anti-static wipe (e.g., dryer sheet) before opening.[1]
Step 3: Ensure the balance is leveled and tared before opening the chemical container.
Phase 2: Weighing & Transfer
Objective: Transfer solid without aerosolization.
Step 1: Open the container slowly. Inspect the liner for adhered powder.
Step 2: Use a long-handled, narrow spatula to minimize hand entry into the bottle.[1]
Step 3: Transfer to the weighing boat. Do not tap the spatula on the side of the boat ; this vibration launches micro-particles.[1] Instead, rotate the spatula to release the powder.
Step 4: Re-cap the bottle immediately after weighing. Parafilm the cap for long-term storage to prevent moisture ingress (hygroscopic risk).[1]
Phase 3: Solubilization (The High-Risk Step)
Context: Most accidents occur here.[1] You are likely dissolving this in DMF or DCM/TFA.
Step 1: Add the solvent to the powder, not the reverse, to minimize dust displacement.
Step 2:Change Gloves Immediately. If you touched the solvent bottle with dusty gloves, you have created a contamination vector.
Step 3: If using DCM, verify you are wearing laminate liners or are prepared to change nitrile gloves immediately upon any splash.
Emergency & Disposal Workflows
Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (water/detergent) to dampen the powder, then wipe up.[1] This prevents dust generation.[1][3]
Spill (Solution): Treat based on the solvent (e.g., absorb with vermiculite for DCM).[1]
Disposal:
Solid Waste: Segregate into "Solid Hazardous Waste" (do not put in regular trash).[1]